Product packaging for Rociletinib hydrobromide(Cat. No.:CAS No. 1446700-26-0)

Rociletinib hydrobromide

Cat. No.: B1139330
CAS No.: 1446700-26-0
M. Wt: 636.5 g/mol
InChI Key: IPKRDUJIGYXXNT-UHFFFAOYSA-N
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Description

CO-1686 hydrobromide is a novel, irreversible and orally delivered kinase inhibitor that specifically targets the mutant forms of EGFR including T790M (IC50=21 nM).IC50 value: 21.5±1.7 nM (EGFRL858R/T790M), 303.3 ± 26.7 nM (EGFRWT)in vitro: CO-1686 is a potent inhibitor of EGFR L858R/T790M kinase (kinact/Ki = (2.41 ± 0.30) x 105 M-1s-1) and is approximately 22-fold selective over WT EGFR (kinactt/Ki = (1.12 ± 0.14) x 104 M-1s-1). CO-1686 potently inhibited proliferation in the mutant-EGFR NSCLC cellswith GI50 values ranging from 7 - 32 nM. In comparison, the GI50 value for A431 cells, an epidermoid cell line that is driven by amplified WT EGFR(19), was 547 nM. Two cell lines expressing WT EGFR in the presence of an N- or KRAS mutation (NCI-H1299 and NCI-H358,respectively) were inhibited by CO-1686 at a concentration of 4275 and 1806 nM, respectively.in vivo: CO-1686 displays high oral bioavailability (65%) and a relatively long half-life of 2.6 hours when dosed at 20 mg/kg. Tumor-bearing mice were dosed orally once daily with CO-1686 as single agent and its effect on tumor growth was determined in several EGFR dependent xenograft models. Continuous oral dosing of CO-1686 causes dose-dependent and significant tumor growth inhibition in all EGFR-mutant models examined. At 100 mg/kg/day CO-1686 causs tumor regressions in two Erlotinib-resistant models expressing the L858R/T790M EGFR mutation, the NCI-H1975 cell line xenograft and the patient-derived lung tumor xenograft (PDX) LUM1868, while Erlotinib had no inhibitory effect on tumor growth.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29BrF3N7O3 B1139330 Rociletinib hydrobromide CAS No. 1446700-26-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3N7O3.BrH/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38;/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKRDUJIGYXXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29BrF3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446700-26-0
Record name 2-Propenamide, N-[3-[[2-[[4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446700-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rociletinib hydrobromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROCILETINIB HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV4XAQ7MUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rociletinib Hydrobromide: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical studies conducted on rociletinib hydrobromide (formerly CO-1686), a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Rociletinib was developed for the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M resistance mutation.[2][3]

Mechanism of Action

Rociletinib is a 2,4-diaminopyrimidine-based molecule designed to selectively target mutant forms of EGFR.[2][4] Its mechanism involves the formation of a covalent bond between its reactive acrylamide group and the cysteine 797 residue within the ATP-binding pocket of the EGFR kinase.[2][5] This irreversible binding effectively inhibits EGFR signaling pathways, leading to the death of tumor cells.[6] A key characteristic of rociletinib is its high selectivity for mutant EGFR (including L858R, exon 19 deletion, and the T790M resistance mutation) while largely sparing wild-type (WT) EGFR, thereby reducing the on-target toxicities commonly associated with earlier generation EGFR inhibitors.[2][6][7]

cluster_membrane Cell Membrane cluster_pathway Downstream Signaling EGFR_mut Mutant EGFR (L858R, Exon19del, T790M) C797 Cys797 EGFR_mut->C797 Proliferation Cell Proliferation & Survival EGFR_mut->Proliferation Inhibited EGFR_wt Wild-Type EGFR Rociletinib Rociletinib Rociletinib->EGFR_mut Covalent Bond (at Cys797) Rociletinib->EGFR_wt Minimal Inhibition ATP ATP ATP->EGFR_mut Blocked Apoptosis Apoptosis Proliferation->Apoptosis Leads to

Caption: Rociletinib's selective and irreversible binding to mutant EGFR.

Quantitative Preclinical Data

The preclinical efficacy of rociletinib was quantified through various in vitro and cellular assays, demonstrating its potency and selectivity for mutant EGFR over wild-type EGFR.

ParameterEGFR L858R/T790MEGFR Exon 19 del/T790MEGFR Wild-Type (WT)Reference(s)
Ki (Cell-free assay) 21.5 nM-303.3 nM[8]
IC₅₀ (Kinase assay) <0.51 nM-6 nM[2]
IC₅₀ (p-EGFR inhibition) 62 - 187 nM-> 2,000 nM[8]
GI₅₀ / IC₅₀ (Cell lines) 7 - 32 nM7 - 32 nM547 - 4,275 nM[2][4]
Selectivity (Mutant vs WT) ~22-fold more sensitive--[2][4]
ParameterValueReference(s)
Maximum Serum Concentration (Cmax) 2.41 µg/mL[2]
Time to Maximum Concentration (Tmax) 1.5 hours[2]
Serum Half-life (t½) 3.7 hours[2]
Metabolism Metabolites M502 (69%), M544 (23%), M460 (3%)[2]
Elimination 85.2% Fecal (65.2% unchanged)[2]
Brain/Plasma Concentration Ratio 0.08[4]

Experimental Protocols

Detailed methodologies were employed to characterize the activity and efficacy of rociletinib in preclinical settings.

To determine the direct inhibitory activity of rociletinib, cell-free kinase assays were performed using recombinant N-terminal GST-tagged human EGFR proteins, including both wild-type and L858R/T790M double mutant forms.[8] The assays measured the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Ki) by quantifying the phosphorylation of a substrate in the presence of varying concentrations of rociletinib. This methodology confirmed that rociletinib is significantly more potent against the double mutant EGFR compared to the wild-type form.[2][8]

Non-small-cell lung cancer (NSCLC) cell lines expressing various EGFR mutations (L858R/T790M, exon 19 deletion/T790M) and wild-type EGFR were utilized.[4]

  • Proliferation Assays: Cells were treated with escalating doses of rociletinib to determine the concentration required to inhibit cell growth by 50% (GI₅₀).[8]

  • Phosphorylation Assays: Western blot analysis was used to measure the inhibition of EGFR phosphorylation (p-EGFR) in these cell lines. Cells were treated with rociletinib, and cell lysates were subsequently analyzed to determine the IC₅₀ for p-EGFR inhibition.[8]

cluster_assays Parallel Assays start Start: NSCLC Cell Lines (Mutant & WT EGFR) treatment Treat with varying concentrations of Rociletinib start->treatment prolif_assay Cell Proliferation Assay (e.g., MTT) treatment->prolif_assay phospho_assay Cell Lysis & Western Blot treatment->phospho_assay analysis1 Calculate GI₅₀ values (Growth Inhibition) prolif_assay->analysis1 analysis2 Measure p-EGFR levels Calculate IC₅₀ values phospho_assay->analysis2

Caption: Workflow for cellular assay protocols.

The antitumor activity of rociletinib was evaluated in vivo using xenograft and transgenic mouse models.[2][4]

  • Xenograft Models: Human NSCLC cell lines with defined EGFR mutations were implanted into immunocompromised mice. Once tumors were established, mice were treated with rociletinib or a vehicle control. Tumor volume was measured regularly to assess dose-dependent tumor growth inhibition.[4]

  • Transgenic Models: Genetically engineered mouse models, such as those expressing EGFR-L858R/T790M, were used. These models develop lung adenocarcinomas spontaneously. Treatment with rociletinib demonstrated significant and often complete tumor regression, confirming its efficacy in a more physiologically relevant context.[2][9]

Mechanisms of Acquired Resistance

Despite initial efficacy, acquired resistance to rociletinib was observed in preclinical models.[9] The mechanisms are multifaceted, involving both alterations in the drug target and activation of bypass signaling pathways.

  • Tertiary EGFR Mutations: The most prominent resistance mechanism involves the acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of rociletinib to the Cys797 residue.[2] Other less common mutations, such as L718Q and G796C, have also been identified in preclinical models and create steric hindrance.[2][9]

  • Bypass Pathway Activation: Resistance can emerge through the activation of alternative signaling cascades that circumvent the need for EGFR signaling. Preclinical studies have identified the activation of the IGF1-receptor and MAPK pathways, as well as the Akt-mTOR pathway, as mechanisms of cross-resistance to EGFR TKIs.[2][4]

  • Histologic Transformation: In some cases, tumors undergo a transformation from NSCLC to small-cell lung cancer, a phenotype that is not dependent on EGFR signaling.[2]

  • EGFR Amplification: Increased expression of the EGFR protein has been reported in rociletinib-resistant cell lines.[10]

cluster_resistance Acquired Resistance Mechanisms Rociletinib Rociletinib EGFR_T790M EGFR T790M Mutant Rociletinib->EGFR_T790M Inhibits Tumor_Regression Tumor Regression EGFR_T790M->Tumor_Regression Leads to C797S Tertiary Mutation (e.g., C797S) Tumor_Regrowth Tumor Regrowth C797S->Tumor_Regrowth Bypass Bypass Pathway Activation (Akt, MAPK) Bypass->Tumor_Regrowth Transformation Histologic Transformation Transformation->Tumor_Regrowth Amplification EGFR Amplification Amplification->Tumor_Regrowth Tumor_Regression->C797S Develops Tumor_Regression->Bypass Develops Tumor_Regression->Transformation Develops Tumor_Regression->Amplification Develops

Caption: Preclinical mechanisms of acquired resistance to rociletinib.

Additional Preclinical Findings

  • Off-Target Effects: Preclinical studies in rodents identified that a rociletinib metabolite, M502, inhibits the insulin-like growth factor (IGF)-receptor and insulin-receptor kinases.[2] This off-target activity was found to be the cause of hyperglycemia observed in clinical trials, an effect not anticipated from the primary mechanism of rociletinib.[2][4]

  • Interaction with ABCG2 Transporter: In vitro studies revealed that rociletinib can inhibit the function of the ABCG2 (ATP-binding cassette subfamily G member 2) drug efflux pump. By inhibiting ABCG2, rociletinib was shown to increase the intracellular concentration of other chemotherapeutic agents that are substrates of this transporter, suggesting a potential role in overcoming multidrug resistance.[5]

References

Rociletinib Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rociletinib (formerly CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and clinical trial data for rociletinib hydrobromide. The information is intended to support researchers, scientists, and drug development professionals in understanding the profile of this compound. While the clinical development of rociletinib was halted in 2016, the data and understanding of its biological activity remain valuable for the ongoing development of EGFR inhibitors.[4]

Chemical Structure and Physicochemical Properties

This compound is the salt form of rociletinib, an orally available small molecule.[5] The hydrobromide salt was found to improve absorption and lead to higher drug exposure in patients.[6]

Chemical Structure

Figure 1. Chemical Structure of this compound
Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C27H29BrF3N7O3[5][7]
Molecular Weight 636.47 g/mol [5][7]
IUPAC Name N-(3-((2-((4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)-4-pyrimidinyl)amino)phenyl)acrylamide hydrobromide[5]
CAS Number 1446700-26-0[5]
Appearance Solid powder[5]
SMILES C=CC(=O)NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1.[H]Br[5]
InChI Key IPKRDUJIGYXXNT-UHFFFAOYSA-N[5]

Mechanism of Action

Rociletinib is an irreversible inhibitor of EGFR.[1] It forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain.[8] This covalent modification is mediated by the reactive acrylamide group of rociletinib.[8] The drug is highly selective for mutant forms of EGFR, particularly those harboring the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR TKIs.[1][8] Rociletinib also demonstrates activity against common activating EGFR mutations, such as the L858R point mutation and exon 19 deletions.[8] Importantly, it shows minimal activity against wild-type EGFR, which is believed to reduce the incidence of certain dose-limiting toxicities commonly associated with less selective EGFR inhibitors.[1][3]

EGFR Signaling Pathway Inhibition

The binding of rociletinib to mutant EGFR blocks the downstream signaling pathways that drive tumor cell proliferation and survival. The epidermal growth factor receptor (EGFR) signaling network is a complex cascade that, when dysregulated, can lead to uncontrolled cell growth. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins and enzymes. This initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation. Rociletinib's inhibition of mutant EGFR effectively shuts down these oncogenic signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., L858R, T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Rociletinib Rociletinib Rociletinib->EGFR Irreversible Inhibition (Cys797) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 2. Rociletinib Inhibition of the EGFR Signaling Pathway

Pharmacokinetics and Metabolism

Pharmacokinetic Parameters
ParameterValueSource(s)
Time to Maximum Concentration (Tmax) 1.5 hours[8]
Maximum Serum Concentration (Cmax) 2.41 µg/mL[8]
Serum Half-life (t1/2) 3.7 hours[8]
Metabolism

Rociletinib undergoes amide hydrolysis to its major metabolite, M502, which can be further converted to M460.[8] These metabolites are believed to be responsible for some of the observed adverse events, with M502 linked to hyperglycemia and M460 to QTc prolongation.[8]

Clinical Efficacy and Safety

Rociletinib demonstrated clinical activity in patients with EGFR-mutated non-small cell lung cancer (NSCLC) who had developed resistance to prior EGFR inhibitors.

Efficacy in T790M-Positive NSCLC

In a phase 1/2 study, the objective response rate (ORR) in evaluable patients with the T790M mutation was 59%.[6] The median progression-free survival (PFS) in this population was reported to be 13.1 months at the time of analysis.[6] In the TIGER-3 phase 3 trial, for the T790M-positive population, the median PFS was 6.8 months in the rociletinib group versus 2.7 months in the chemotherapy group.[4]

Safety and Tolerability

The most common treatment-emergent adverse events associated with rociletinib included hyperglycemia, diarrhea, nausea, fatigue, and decreased appetite.[4][9] Grade 3 or higher hyperglycemia was a notable adverse event.[10]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in the public domain. However, based on published literature, the following outlines the general methodologies employed.

Synthesis

The synthesis of rociletinib has been described in patent literature. A general synthetic route involves the condensation of a 2,4-disubstituted-5-(trifluoromethyl)pyrimidine core with a substituted aniline, followed by coupling with an acrylamide-containing side chain. The final product is then converted to the hydrobromide salt.

Biological Assays

The inhibitory activity of rociletinib against various EGFR mutants and wild-type EGFR has been determined using in vitro kinase assays. These assays typically involve recombinant EGFR kinase domains and measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is then calculated to determine the potency of the compound. For example, kinase profiling has demonstrated rociletinib's activity against EGFR exon 19 deletion, T790M, L858R/T790M, and L858R mutations.[8]

The anti-proliferative effects of rociletinib have been evaluated in various NSCLC cell lines harboring different EGFR mutations. A common method is the MTT or CellTiter-Glo assay, where cells are treated with a range of drug concentrations for a specified period (e.g., 72 hours). Cell viability is then measured, and the GI50 (concentration causing 50% growth inhibition) is determined. Cellular growth assays have reported IC50 values for rociletinib in the range of 100–140 nM.[8]

Conclusion

This compound is a potent and selective third-generation EGFR TKI with demonstrated activity against EGFR mutations that confer resistance to earlier-generation inhibitors, particularly the T790M mutation. While its clinical development was halted, the data generated from its preclinical and clinical studies have contributed significantly to the understanding of targeting acquired resistance in EGFR-mutated NSCLC and have informed the development of subsequent therapies. The information presented in this guide provides a valuable resource for researchers in the field of oncology and drug discovery.

References

Rociletinib Hydrobromide: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rociletinib (formerly CO-1686) is a third-generation, orally available, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It was developed to treat non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M "gatekeeper" mutation that confers resistance to first and second-generation EGFR inhibitors.[1][3][4] Rociletinib's mechanism of action involves the formation of a covalent bond with the cysteine-797 residue within the ATP-binding pocket of EGFR, leading to sustained, irreversible inhibition of kinase activity.[5][6] A key characteristic of rociletinib is its selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which was intended to minimize the on-target toxicities, such as rash and diarrhea, commonly associated with less selective EGFR inhibitors.[1][7]

Data Presentation: Kinase Inhibition Profile

The selectivity of rociletinib is quantified by its inhibitory concentration (IC50) and binding affinity (Ki) against various kinases. The data clearly demonstrates a high potency against EGFR harboring activating mutations (e.g., L858R, Exon 19 deletion) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.

Table 1: In Vitro Inhibitory Activity of Rociletinib against EGFR Variants
Target KinaseAssay TypePotency (IC50)Potency (Ki)Selectivity (WT/Mutant)
EGFR L858R/T790MCell-free<0.51 nM[8]21.5 nM[9][10]~14x (Ki)
EGFR WTCell-free6 nM[8]303.3 nM[9][10]-
EGFR Exon 19 del/T790MCell-based7-32 nM[6]Not Reported~17-60x (IC50)
EGFR WT (Cellular)Cell-based547-4,275 nM[6]Not Reported-
Table 2: Off-Target Kinase Activity of Rociletinib

A broader kinase profiling study revealed that rociletinib maintains a high degree of selectivity. When tested at a concentration of 0.1µM, it inhibited only a small fraction of the 434 kinases screened.[11]

KinasePercent Inhibition (@ 0.1 µM)
FTL394%[11]
FAKWeak Inhibition[8]
CHK2Weak Inhibition[8]
ERBB4Weak Inhibition[8]
JAK3Weak Inhibition[8]
13 kinases in total showed >50% inhibition>50%[11]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical)

The determination of rociletinib's potency (IC50/Ki) against purified recombinant EGFR kinase domains is a critical step. A common method employed is a continuous, fluorescence-based assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or LanthaScreen® assay.[12][13]

Objective: To measure the concentration of rociletinib required to inhibit 50% of the enzymatic activity of specific EGFR variants (e.g., WT, L858R/T790M).

Materials:

  • Recombinant human EGFR kinase domains (WT and mutant)

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[14]

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate for EGFR

  • Rociletinib hydrobromide, serially diluted

  • Detection reagents (e.g., ADP-Glo™, LanthaScreen® Eu-labeled antibody and tracer)[13][14]

  • 384-well assay plates

Methodology:

  • Enzyme/Inhibitor Pre-incubation: A defined concentration of the recombinant EGFR kinase is pre-incubated with a serial dilution of rociletinib in the kinase reaction buffer for a set period (e.g., 10-30 minutes) at room temperature. This allows the inhibitor to bind to the kinase.[15][16]

  • Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing both the peptide substrate and ATP (typically at a concentration near its Km value for the specific kinase).[12]

  • Kinase Reaction: The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for the phosphorylation of the substrate by the active kinase.[14]

  • Reaction Termination and Detection: The reaction is stopped by the addition of a detection solution containing EDTA.[12] A detection reagent, such as a europium-labeled antibody that specifically recognizes the phosphorylated substrate, is added.[13]

  • Signal Measurement: After a final incubation period, the signal (e.g., TR-FRET ratio or luminescence) is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of rociletinib.

  • Data Analysis: The raw data is converted to percent inhibition relative to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). The IC50 values are then calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[12]

Mandatory Visualizations

Signaling Pathway Diagram

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, activates multiple downstream signaling cascades crucial for cell growth, proliferation, and survival.[17][18] The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[18][19] Rociletinib acts by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing the autophosphorylation and subsequent activation of these downstream signals.[5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Rociletinib Rociletinib Rociletinib->EGFR Inhibits Kinase (Covalent Bond) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotes Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Kinase (EGFR) - Peptide Substrate - ATP Solution - Rociletinib Dilution Series start->reagents incubation Dispense Kinase and Rociletinib into Plate Pre-incubate reagents->incubation initiate Initiate Reaction (Add Substrate + ATP) incubation->initiate reaction Kinase Reaction (Phosphorylation) initiate->reaction stop_detect Stop Reaction (EDTA) Add Detection Reagents reaction->stop_detect read Read Plate (e.g., Luminescence/TR-FRET) stop_detect->read analysis Data Analysis: - Calculate % Inhibition - Curve Fitting - Determine IC50 read->analysis end End analysis->end Selectivity_Profile cluster_high_potency High Potency (Low nM) cluster_low_potency Lower Potency cluster_weak_inhibition Weak / Off-Target Inhibition Rociletinib Rociletinib EGFR_T790M EGFR (T790M) Rociletinib->EGFR_T790M Strong Inhibition EGFR_L858R EGFR (L858R) Rociletinib->EGFR_L858R Strong Inhibition EGFR_Ex19del EGFR (Exon 19 del) Rociletinib->EGFR_Ex19del Strong Inhibition EGFR_WT EGFR (Wild-Type) Rociletinib->EGFR_WT Moderate Inhibition Other_Kinases Other Kinases (FAK, JAK3, etc.) Rociletinib->Other_Kinases Weak Inhibition

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Rociletinib Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rociletinib (CO-1686) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target activating EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile aimed to provide a therapeutic advantage in non-small cell lung cancer (NSCLC) patients who had developed resistance to earlier-generation EGFR TKIs. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of rociletinib hydrobromide, summarizing key data from clinical and preclinical studies. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals in the field of oncology. Although the clinical development of rociletinib was discontinued, the wealth of data generated provides valuable insights into the development of targeted therapies for cancer.

Pharmacokinetics

The pharmacokinetic profile of rociletinib was evaluated in several clinical trials, primarily the TIGER-X (NCT01526928), TIGER-2 (NCT02147990), and TIGER-3 (NCT02322281) studies. Both a free-base and a hydrobromide salt formulation were investigated, with the hydrobromide salt demonstrating improved bioavailability.[1][2]

Absorption

Rociletinib is orally administered and readily absorbed. The time to maximum plasma concentration (Tmax) is approximately 1.5 hours.[2] A study investigating the effect of food on rociletinib pharmacokinetics in a small subset of patients (n=3) who received a single 150 mg dose of the free-base formulation indicated that a high-fat, high-calorie breakfast could impact its absorption.[3]

Distribution

Specific details on the volume of distribution of rociletinib are not extensively reported in the available literature.

Metabolism

Rociletinib undergoes rapid metabolism, primarily through amide hydrolysis, to form the major metabolite M502, which accounts for approximately 69% of the metabolic products. M502 can be further converted to the M460 metabolite.[2] These metabolites have longer half-lives than the parent compound and are implicated in some of the observed side effects, such as hyperglycemia (M502) and QTc prolongation (M460).[2]

Elimination

Rociletinib is predominantly eliminated through fecal excretion, with approximately 85.2% of the drug being excreted in feces (65.2% as unchanged drug).[2] The serum half-life of rociletinib is approximately 3.7 hours.[2]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of rociletinib from clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Rociletinib (Free-Base Formulation) [2]

ParameterValue
Maximum Serum Concentration (Cmax)2.41 µg/mL
Time to Maximum Concentration (Tmax)1.5 hours
Serum Half-life (t½)3.7 hours

Table 2: Dosing Regimens Investigated in Clinical Trials [4][5]

TrialFormulationDose
TIGER-X (Phase 1)Free-Base150 mg once daily to 900 mg twice daily
TIGER-X (Phase 2)Hydrobromide Salt500 mg, 625 mg, or 750 mg twice daily
TIGER-2Hydrobromide Salt625 mg twice daily
TIGER-3Hydrobromide Salt500 mg or 625 mg twice daily

Pharmacodynamics

The pharmacodynamic activity of rociletinib is centered on its potent and selective inhibition of mutant EGFR, leading to the suppression of downstream signaling pathways and inhibition of tumor growth.

Mechanism of Action

Rociletinib is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to sustained inhibition of EGFR signaling.[2]

EGFR Mutant EGFR (L858R, del19, T790M) Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR->Downstream Activation Rociletinib Rociletinib Rociletinib->EGFR Proliferation Tumor Cell Proliferation, Survival, and Growth Downstream->Proliferation Promotes

Mechanism of action of rociletinib.

In Vitro Activity

Rociletinib has demonstrated potent inhibitory activity against various EGFR mutations in preclinical studies.

Table 3: In Vitro Inhibitory Activity of Rociletinib [2][6]

EGFR MutationIC50 (nM)
L858R/T790M<0.51 - 40
Wild-Type (WT)6
Cellular Growth Assays (various mutant cell lines)100 - 140
Clinical Efficacy

Clinical trials have demonstrated the anti-tumor activity of rociletinib in patients with EGFR-mutated NSCLC who have developed resistance to prior TKI therapy.

Table 4: Clinical Efficacy of Rociletinib in T790M-Positive NSCLC Patients [7]

Trial (Dose)Objective Response Rate (ORR)Median Progression-Free Survival (PFS)
TIGER-X/TIGER-2 (Pooled, 500 mg BID)23% (95% CI, 14-34)Not fully reported
TIGER-X/TIGER-2 (Pooled, 625 mg BID)32% (95% CI, 25-40)Not fully reported
TIGER-X (900 mg BID free-base or any HBr dose)59% (95% CI, 45-73)13.1 months
TIGER-3 (500 mg and 625 mg BID) vs. Chemotherapy17.3% vs. 8.2%6.8 months vs. 2.7 months
Resistance Mechanisms

Despite initial responses, acquired resistance to rociletinib was observed. Mechanisms of resistance include:

  • MET Amplification: Increased MET copy number is a frequent mechanism of resistance.[8]

  • KRAS Mutations: Activating KRAS mutations have been identified in patients who developed resistance.[8]

  • EGFR Tertiary Mutations: Novel mutations in the EGFR gene, such as L798I and C797S, have been reported.[8]

  • Small Cell Lung Cancer Transformation: Histologic transformation to small cell lung cancer has been observed in some patients.[9]

Rociletinib Rociletinib EGFR_T790M EGFR T790M Mutant NSCLC Rociletinib->EGFR_T790M Inhibits Response Initial Tumor Response EGFR_T790M->Response Leads to Resistance Acquired Resistance Response->Resistance Can develop into MET MET Amplification Resistance->MET KRAS KRAS Mutation Resistance->KRAS EGFR_Tertiary EGFR Tertiary Mutations (L798I, C797S) Resistance->EGFR_Tertiary SCLC SCLC Transformation Resistance->SCLC

Mechanisms of acquired resistance to rociletinib.

Experimental Protocols

Quantification of Rociletinib in Human Liver Microsomes by LC-MS/MS

This method was developed for the in vitro metabolic stability assessment of rociletinib.[10][11]

  • Sample Preparation: Protein precipitation was used to extract rociletinib and the internal standard (bosutinib) from the human liver microsomes matrix.

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with 55% aqueous solution (0.1% formic acid in water) and 45% organic solvent (0.1% formic acid in acetonitrile).

    • Run Time: 3 minutes.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) was used for detection and quantification.

  • Performance:

    • Linearity: 5–500 ng/mL (r² ≥ 0.9998).

    • Lower Limit of Quantification (LLOQ): 4.60 ng/mL.

    • Accuracy and Precision: Intra- and inter-day accuracy and precision values were below 4.63%.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a common method to determine the inhibitory activity of compounds against kinases.[1][6][9][12][13]

  • Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.

  • General Protocol:

    • Prepare a reaction mixture containing the EGFR kinase enzyme, a suitable substrate (e.g., Poly(Glu, Tyr)), and ATP in a kinase assay buffer.

    • Add serial dilutions of rociletinib or a control inhibitor.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation/Viability Assay (CCK-8 Assay)

This assay is used to assess the effect of rociletinib on the proliferation and viability of cancer cell lines.[2][8][14][15]

  • Principle: The Cell Counting Kit-8 (CCK-8) utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

  • General Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of rociletinib or a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the GI50 (concentration for 50% growth inhibition).

Cancer Personalized Profiling by Deep Sequencing (CAPP-Seq)

CAPP-Seq is a targeted next-generation sequencing (NGS) method used to detect and quantify circulating tumor DNA (ctDNA) in plasma, enabling the identification of resistance mutations.[7][10][15][16][17][18]

cluster_workflow CAPP-Seq Workflow Plasma Plasma Collection cfDNA Cell-free DNA Extraction Plasma->cfDNA Library Library Preparation cfDNA->Library Capture Hybrid Capture with Biotinylated Probes Library->Capture Sequencing Next-Generation Sequencing Capture->Sequencing Analysis Bioinformatic Analysis (Mutation Calling) Sequencing->Analysis

General workflow for CAPP-Seq analysis.

  • Selector Design: Biotinylated DNA oligonucleotide probes are designed to target recurrently mutated genomic regions in the cancer of interest (e.g., NSCLC).

  • Sample Processing:

    • Collect plasma from patients.

    • Extract cell-free DNA (cfDNA).

    • Prepare a sequencing library from the cfDNA.

  • Targeted Sequencing:

    • The library is subjected to hybrid capture using the designed selector probes to enrich for the target regions.

    • The captured DNA is then sequenced using a high-throughput sequencing platform.

  • Data Analysis: Bioinformatic pipelines are used to analyze the sequencing data, identify somatic mutations, and quantify their allele fractions in the ctDNA.

Conclusion

This compound demonstrated promising activity against EGFR-mutant NSCLC, particularly in the context of T790M-mediated resistance. Its pharmacokinetic profile is characterized by rapid absorption and metabolism, with its metabolites contributing to some of the observed toxicities. The pharmacodynamics of rociletinib are defined by its potent and irreversible inhibition of mutant EGFR. However, the emergence of diverse resistance mechanisms ultimately limited its clinical efficacy, leading to the discontinuation of its development. The comprehensive data gathered from the rociletinib program continues to provide valuable lessons for the development of targeted cancer therapies, highlighting the importance of understanding and overcoming acquired resistance.

References

Rociletinib Hydrobromide: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of rociletinib hydrobromide (formerly CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Developed for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations, particularly the T790M resistance mutation, this document collates essential chemical, pharmacological, and clinical data for researchers, scientists, and drug development professionals.

Core Chemical and Physical Data

This compound is the salt form of rociletinib. Its fundamental properties are summarized below.

PropertyValue
CAS Number 1446700-26-0
Molecular Formula C₂₇H₂₉BrF₃N₇O₃
Molecular Weight 636.46 g/mol [1][2]
Synonyms CO-1686 hydrobromide, AVL-301 hydrobromide, CNX-419 hydrobromide[3]
Appearance Light yellow to yellow solid[1]

Mechanism of Action and EGFR Signaling

Rociletinib is an irreversible inhibitor of EGFR.[4] It forms a covalent bond with the cysteine 797 residue within the ATP-binding pocket of the EGFR kinase domain.[5] This action is particularly effective against mutant forms of EGFR, including the activating mutations (L858R and exon 19 deletions) and the T790M "gatekeeper" resistance mutation, while demonstrating minimal activity against wild-type (WT) EGFR.[5][6] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs.[7][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR ATP ATP EGFR->ATP Phosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Ligand EGF Ligand Ligand->EGFR Binds ADP ADP ATP->ADP Rociletinib Rociletinib Rociletinib->EGFR Irreversibly Inhibits (Cys797) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Figure 1: Simplified EGFR Signaling Pathway and Rociletinib's Mechanism of Action.

Potency and Selectivity

Rociletinib demonstrates significant potency against EGFR mutations while maintaining a favorable selectivity profile over wild-type EGFR.

TargetIC₅₀ / Kᵢ ValueAssay Type
EGFRL858R/T790M<0.51 nM (IC₅₀)[5]In vitro kinase
EGFRWT6 nM (IC₅₀)[5]In vitro kinase
EGFRL858R/T790M21.5 nM (Kᵢ)[7]Kinase Assay
EGFRWT303.3 nM (Kᵢ)[7]Kinase Assay

Clinical Efficacy and Pharmacokinetics

Clinical trials have evaluated the efficacy of rociletinib in patients with EGFR-mutated NSCLC who had progressed on prior TKI therapy.

Clinical Response in TIGER Trials
Patient Population (T790M Status)Objective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
T790M-Positive 59%[3][8]93%[5]6.8 - 13.1 months[8][9]
T790M-Negative 29%[3]59%[3]Not Reported
Pharmacokinetic Profile
ParameterValue
Maximum Serum Concentration 2.41 µg/mL[5]
Time to Maximum Concentration 1.5 hours[5]
Serum Half-life 3.7 hours[5]

Experimental Protocols

Cell Viability Assay

A common method to assess the cytotoxic effects of rociletinib on cancer cell lines involves a colorimetric assay.

  • Cell Plating: Cancer cells (e.g., NSCLC cell lines with various EGFR mutation statuses) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of rociletinib concentrations for 72 hours.

  • Viability Assessment: Cell viability is determined using a proliferation kit, such as the CellTiter 96 AQueous One Solution Proliferation Assay (Promega). This assay measures the conversion of a tetrazolium compound into a colored formazan product by metabolically active cells.

  • Data Analysis: The absorbance is read on a plate reader, and the 50% inhibitory concentration (IC₅₀) is calculated using appropriate software (e.g., GraphPad Prism).

Western Blot for Protein Expression

This technique is used to measure the levels of specific proteins, such as phosphorylated EGFR, to confirm the drug's effect on the signaling pathway.

  • Cell Lysis: Treated and untreated cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-EGFR, total EGFR, and a loading control like GAPDH), followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: The protein-antibody complexes are visualized using an enhanced chemiluminescence substrate.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (NSCLC Cell Lines) Treatment Rociletinib Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot (pEGFR, pAKT) Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Pathway_Inhibition Confirm Pathway Inhibition Western_Blot->Pathway_Inhibition Xenograft Xenograft Model (Tumor Implantation) IC50->Xenograft Pathway_Inhibition->Xenograft Dosing Rociletinib Dosing (Oral Gavage) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Dosing->Toxicity_Assessment Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

Figure 2: A Typical Preclinical Experimental Workflow for Evaluating a TKI like Rociletinib.

Safety and Tolerability

The most common adverse events reported in clinical trials of rociletinib include hyperglycemia and diarrhea.[3] Notably, the incidence of rash, stomatitis, and paronychia, which are common with non-mutant EGFR inhibition, was lower, underscoring the targeted nature of rociletinib.[3]

Conclusion

This compound is a potent, third-generation EGFR TKI with demonstrated activity against EGFR mutations, including the T790M resistance mutation. While its clinical development was halted, the data gathered provides valuable insights for the ongoing development of targeted therapies in oncology. The information presented in this guide serves as a comprehensive resource for researchers in the field.

References

Rociletinib Hydrobromide: A Technical Guide to its Role in NSCLC Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rociletinib (formerly CO-1686) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was designed to selectively target both the initial EGFR activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] While showing initial promise in clinical trials, its development was ultimately halted. This guide provides a comprehensive technical overview of rociletinib, including its mechanism of action, preclinical and clinical data, and the landscape of resistance that emerged during its investigation.

Introduction to EGFR-Mutated NSCLC and Acquired Resistance

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A subset of NSCLC patients, particularly those of East Asian descent, harbor activating mutations in the EGFR gene.[1] These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival. First- and second-generation EGFR TKIs, such as erlotinib, gefitinib, and afatinib, have demonstrated significant efficacy in this patient population. However, acquired resistance inevitably develops, typically within 9-13 months.[1] The most prevalent mechanism of this resistance, accounting for 50-60% of cases, is the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1] The development of third-generation TKIs, such as rociletinib, was aimed at overcoming this specific resistance mechanism.

Mechanism of Action of Rociletinib

Rociletinib is an irreversible inhibitor that covalently binds to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[3] This covalent modification permanently inactivates the receptor, blocking downstream signaling pathways crucial for tumor growth and survival. A key feature of rociletinib is its selectivity for mutant forms of EGFR, including those with the T790M mutation, while having minimal activity against wild-type (WT) EGFR.[2] This selectivity is attributed to the structural changes induced by the T790M mutation, which rociletinib is designed to accommodate. By sparing WT EGFR, rociletinib was anticipated to have a more favorable side-effect profile, particularly regarding the skin and gastrointestinal toxicities commonly associated with non-selective EGFR inhibition.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling EGFR Mutant EGFR (L858R/del19 + T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Rociletinib Rociletinib Rociletinib->EGFR Irreversible Inhibition (Covalent Bond at C797) ATP ATP ATP->EGFR Competitive Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: EGFR Signaling Pathway and Rociletinib Inhibition.

Preclinical Data

In preclinical studies, rociletinib demonstrated potent and selective activity against NSCLC cells harboring EGFR activating mutations and the T790M resistance mutation.

ParameterEGFRL858R/T790MEGFRWTNSCLC Cells (mutant EGFR)
Ki (cell-free assay) 21.5 nM303.3 nMN/A
IC50 (p-EGFR inhibition) N/A> 2,000 nM62 - 187 nM
GI50 (cell growth inhibition) N/AN/A7 - 32 nM
Table 1: In Vitro Activity of Rociletinib.[5][6]

In vivo studies using NSCLC xenograft models in mice showed that rociletinib caused dose-dependent and significant tumor growth inhibition in models with EGFR mutations, including those with T790M.[6]

Clinical Development and Efficacy (TIGER Trials)

The clinical development of rociletinib was primarily centered around the TIGER (Third-generation Inhibitor of Mutant EGFR in Lung Cancer) program, which included the TIGER-X, TIGER-2, and TIGER-3 trials.

TIGER-X (Phase I/II)

The TIGER-X trial was a Phase I/II study that evaluated the safety, tolerability, and preliminary efficacy of rociletinib in patients with advanced EGFR-mutant NSCLC who had progressed on prior EGFR TKI therapy.[7]

PopulationDoseNumber of Patients (n)Objective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
T790M-positive (centrally confirmed) 500 mg, 625 mg, 750 mg BID44333.9% (confirmed)N/AN/A
T790M-positive (initial report) 500 mg BID4860%90%N/A
T790M-positive (across all doses) Various24353%85%8.0 months (for 500/625mg doses)
T790M-negative 500/625 mg BID1136%N/A7.5 months
Table 2: Efficacy Data from the TIGER-X Trial.[4][7][8][9]
TIGER-2 (Phase II)

TIGER-2 was a single-arm Phase II trial designed to evaluate rociletinib as a second-line therapy in patients with EGFR T790M-mutated NSCLC.[8]

TIGER-3 (Phase III)

The TIGER-3 trial was a randomized Phase III study comparing rociletinib to standard chemotherapy in patients with EGFR-mutated NSCLC who had progressed on a prior EGFR TKI.[7][10] Enrollment in this trial was halted when the development of rociletinib was discontinued.[7][8]

Treatment ArmT790M StatusNumber of Patients (n)Median Progression-Free Survival (PFS)Hazard Ratio (95% CI)p-value
Rociletinib (500mg & 625mg BID) Positive256.8 months0.55 (0.28–1.07)0.074
Chemotherapy Positive202.7 months
Rociletinib (500mg & 625mg BID) Negative364.1 months0.54 (0.32–0.88)0.012
Chemotherapy Negative421.4 months
Table 3: Progression-Free Survival Data from the TIGER-3 Trial.[7][10]
Safety and Tolerability

The most common treatment-related adverse events observed with rociletinib were hyperglycemia, diarrhea, nausea, fatigue, and decreased appetite.[4][7] Grade 3 or higher hyperglycemia and QTc prolongation were notable toxicities.[7][10] The hyperglycemia was attributed to a metabolite of rociletinib that inhibits the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor.[9]

Mechanisms of Resistance to Rociletinib

Despite its initial efficacy in T790M-positive NSCLC, resistance to rociletinib inevitably emerged. Studies on patient samples from the TIGER trials identified a diverse and heterogeneous landscape of resistance mechanisms.

Resistance_Mechanisms cluster_resistance Acquired Resistance Mechanisms Rociletinib Rociletinib Treatment in T790M+ NSCLC MET_Amp MET Amplification (Bypass Pathway) Rociletinib->MET_Amp Most Frequent (26% of cases) KRAS_Mut KRAS Mutations (Bypass Pathway) Rociletinib->KRAS_Mut EGFR_C797S EGFR C797S Mutation (Target Modification) Rociletinib->EGFR_C797S Other Other Mechanisms (e.g., EGFR L798I, HER2 Amplification, SCLC Transformation) Rociletinib->Other

Figure 2: Mechanisms of Acquired Resistance to Rociletinib.

Key mechanisms of resistance to rociletinib include:

  • Bypass Pathway Activation:

    • MET Amplification: This was the most frequently observed mechanism of resistance, occurring in approximately 26% of cases.[5] Amplification of the MET gene leads to the activation of an alternative signaling pathway that circumvents the EGFR blockade.

    • KRAS Mutations: Activating mutations in KRAS were also identified as a mechanism of resistance.[5]

  • Target Modification:

    • EGFR C797S Mutation: The emergence of a tertiary mutation at the C797 residue, where rociletinib forms its covalent bond, prevents the drug from binding to and inhibiting EGFR.

  • Other Mechanisms:

    • Novel EGFR mutations (e.g., L798I), amplification of other receptor tyrosine kinases like HER2, and histologic transformation to small cell lung cancer have also been reported.[5]

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against EGFR kinase in a cell-free system.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain (wild-type and mutant forms, e.g., L858R/T790M).

    • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[10]

    • ATP.

    • Peptide substrate (e.g., Y12-Sox conjugated peptide).[10]

    • Test compound (e.g., rociletinib) serially diluted in DMSO.

    • 384-well microtiter plates.

    • Plate reader capable of measuring fluorescence or luminescence.

  • Procedure:

    • Prepare 10x stocks of the EGFR enzyme, ATP, and peptide substrate in the kinase reaction buffer.

    • In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of serially diluted test compound for 30 minutes at 27°C.[10]

    • Initiate the kinase reaction by adding 45 µL of a pre-mixed solution containing ATP and the peptide substrate.[10]

    • Monitor the reaction kinetics by measuring the fluorescence or luminescence signal at regular intervals (e.g., every 71 seconds for 30-120 minutes) using a plate reader.[10]

    • Determine the initial velocity of the reaction from the linear phase of the progress curves.

    • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope in GraphPad Prism) to calculate the IC50 value.[10]

NSCLC Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to determine the effect of a compound on the viability of NSCLC cell lines.

  • Reagents and Materials:

    • NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • 96-well cell culture plates.

    • Test compound (e.g., rociletinib).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[11]

    • Microplate reader.

  • Procedure:

    • Seed NSCLC cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11][12]

    • Carefully remove the culture medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[11]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of EGFR Phosphorylation

This protocol details the detection of phosphorylated EGFR (p-EGFR) in NSCLC cells following treatment with an inhibitor.

  • Reagents and Materials:

    • NSCLC cell lines.

    • Test compound.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-Actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Culture NSCLC cells and treat with the test compound for the desired time.

    • Lyse the cells on ice with lysis buffer containing phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., actin) for normalization.

Establishment and Treatment of NSCLC Patient-Derived Xenografts (PDX)

This protocol provides a general workflow for creating and utilizing PDX models for in vivo drug efficacy studies.

  • Establishment:

    • Obtain fresh tumor specimens from NSCLC patients under sterile conditions and with appropriate ethical approval.[13]

    • Implant small fragments of the tumor tissue (approx. 2-3 mm³) subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).[14]

    • Monitor the mice for tumor growth.

    • When the tumor reaches a specified size (e.g., 1000-1500 mm³), passage the xenograft to a new cohort of mice for expansion.[14]

    • Characterize the PDX model by comparing its histology, immunohistochemistry, and genomic profile to the original patient tumor.

  • Drug Efficacy Study:

    • Once the PDX model is established and expanded, implant tumor fragments into a cohort of mice for the efficacy study.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., rociletinib) and vehicle control to the respective groups according to the planned dosing schedule.

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week).[14]

    • At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamics, biomarker analysis).

CAPP-Seq Analysis of Circulating Tumor DNA (ctDNA)

This protocol outlines the key steps of the Cancer Personalized Profiling by Deep Sequencing (CAPP-Seq) method for ctDNA analysis.

CAPP_Seq_Workflow start Patient Plasma Collection cfDNA_extraction Cell-Free DNA (cfDNA) Extraction start->cfDNA_extraction lib_prep Library Preparation (End-repair, A-tailing, Adapter Ligation) cfDNA_extraction->lib_prep hybrid_capture Hybridization Capture with Biotinylated Probes (Selector) lib_prep->hybrid_capture sequencing Next-Generation Sequencing (NGS) hybrid_capture->sequencing bioinformatics Bioinformatic Analysis (Variant Calling, Quantification) sequencing->bioinformatics end ctDNA Profile (Resistance Mutations) bioinformatics->end

Figure 3: Experimental Workflow for CAPP-Seq Analysis.

  • Selector Design:

    • Identify recurrently mutated genomic regions in the cancer of interest (e.g., NSCLC) by analyzing public databases like TCGA and COSMIC.

    • Design biotinylated DNA oligonucleotide probes ("selector") that target these regions, covering various types of mutations (SNVs, indels, rearrangements).[15]

  • Sample Processing and Sequencing:

    • Collect peripheral blood from patients and separate the plasma.

    • Extract cell-free DNA (cfDNA) from the plasma.

    • Prepare a sequencing library from the cfDNA, which involves end-repair, A-tailing, and ligation of sequencing adapters.

    • Perform hybridization capture using the designed selector to enrich for the target genomic regions.

    • Conduct deep sequencing of the captured library using a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads to the human reference genome.

    • Perform variant calling to identify cancer-specific mutations.

    • Quantify the allele fractions of the identified mutations to determine the level of ctDNA.

Conclusion and Future Directions

Rociletinib demonstrated the principle that targeting the T790M mutation could overcome resistance to earlier-generation EGFR TKIs. However, its clinical development was ultimately halted due to a combination of factors, including revised (lower) response rates and a challenging side-effect profile, particularly hyperglycemia.[1][8] The investigation into rociletinib provided valuable insights into the complexity of resistance mechanisms, highlighting the emergence of bypass pathways like MET amplification and tertiary EGFR mutations. This knowledge has been instrumental in the development of subsequent targeted therapies and combination strategies for EGFR-mutant NSCLC. The methodologies employed in its study, such as the use of ctDNA analysis for non-invasive monitoring of resistance, continue to be refined and are now integral to the management of patients with this disease.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Rociletinib Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rociletinib (formerly CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is an irreversible inhibitor that selectively targets mutant forms of EGFR, including the activating mutations (L858R and exon 19 deletions) and the T790M resistance mutation, while showing minimal activity against wild-type (WT) EGFR.[2][3] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of rociletinib hydrobromide.

Mechanism of Action

Rociletinib covalently binds to the cysteine residue at position 797 in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of its kinase activity.[1] This blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[4][5] Its selectivity for mutant EGFR, particularly the T790M variant, over wild-type EGFR is a key characteristic.[1][6]

Data Presentation: In Vitro Efficacy of Rociletinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of rociletinib in various NSCLC cell lines, demonstrating its potency against EGFR mutations.

Cell LineEGFR Mutation StatusRociletinib IC50 (nM)Reference
PC-9exon 19 deletionLess potent than erlotinib and osimertinib[7]
H3255L858RLess potent than erlotinib and osimertinib[7]
Ba/F3L858R/T790M<0.51[1]
Ba/F3Wild-Type6[1]
GenericT790M+25[1]
GenericCellular Growth Assays100-140[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of rociletinib on NSCLC cell lines and to calculate its IC50 value. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2][8][9]

Materials:

  • NSCLC cell lines (e.g., NCI-H1975 for T790M mutation)

  • This compound

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared rociletinib dilutions. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the rociletinib concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of EGFR Phosphorylation

This protocol is designed to assess the inhibitory effect of rociletinib on EGFR phosphorylation and downstream signaling pathways.

Materials:

  • NSCLC cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of rociletinib for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (Annexin V Staining)

This protocol uses Annexin V-FITC and propidium iodide (PI) staining to quantify rociletinib-induced apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3][10][11]

Materials:

  • NSCLC cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with rociletinib at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. Quantify the percentage of cells in each quadrant.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization pEGFR p-EGFR (Active) EGFR->pEGFR Grb2 Grb2 pEGFR->Grb2 PI3K PI3K pEGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 conversion PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition mTOR->Proliferation Rociletinib Rociletinib Rociletinib->pEGFR Inhibition Rociletinib->Apoptosis Promotion Mutations Activating Mutations (L858R, ex19del) T790M Resistance Mutations->EGFR

Caption: EGFR signaling pathway and the inhibitory action of rociletinib.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., H1975) Cell_Treatment 3. Treat Cells with Rociletinib Cell_Culture->Cell_Treatment Rociletinib_Prep 2. Rociletinib Dilution Rociletinib_Prep->Cell_Treatment Incubation 4. Incubate (24-72h) Cell_Treatment->Incubation Viability 5a. Cell Viability (MTT Assay) Incubation->Viability Western 5b. Western Blot (p-EGFR) Incubation->Western Apoptosis 5c. Apoptosis Assay (Annexin V) Incubation->Apoptosis Data_Analysis 6. Data Collection & Analysis Viability->Data_Analysis Western->Data_Analysis Apoptosis->Data_Analysis Results 7. Determine IC50, Protein Levels, Apoptosis Rate Data_Analysis->Results

Caption: General experimental workflow for rociletinib in vitro evaluation.

Rociletinib_Selectivity cluster_EGFR EGFR Status cluster_effect Effect Rociletinib Rociletinib Mutant_EGFR Mutant EGFR Activating Mutations (L858R, ex19del) T790M Resistance Rociletinib->Mutant_EGFR:port High Affinity WT_EGFR Wild-Type EGFR Normal Signaling Rociletinib->WT_EGFR:port Low Affinity Inhibition Strong Inhibition of Proliferation Mutant_EGFR->Inhibition Minimal_Effect Minimal Inhibition WT_EGFR->Minimal_Effect

Caption: Selective inhibition of mutant EGFR by rociletinib.

References

Application Notes and Protocols for Rociletinib Hydrobromide in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and formulation of rociletinib hydrobromide for in vitro and in vivo experiments. The provided protocols are intended to serve as a guide for researchers working with this compound.

Physicochemical Properties

This compound is the hydrobromide salt of rociletinib, an irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), particularly those harboring the T790M resistance mutation.[1][2]

Molecular Formula: C₂₇H₂₉BrF₃N₇O₃ Molecular Weight: 636.46 g/mol [3]

Solubility Data

The solubility of this compound is a critical factor for the design of both in vitro and in vivo experiments. The following tables summarize the available solubility data.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)≥ 59 mg/mL≥ 92.70 mMUse freshly opened, anhydrous DMSO for best results as hygroscopic DMSO can impact solubility.[1]
Water< 0.1 mg/mL-Practically insoluble.[1]
EthanolData not available--
Polyethylene Glycol 400 (PEG 400)Data not available--
Propylene Glycol (PG)Data not available--

Table 2: Aqueous Solubility of this compound at Different pH Values

pHAqueous SolubilityNotes
Data not availableData not availableThe solubility of weakly basic compounds can be pH-dependent.[4] Further investigation is required to determine the full pH-solubility profile.

Formulation Protocols for Experiments

In Vitro Stock Solution Preparation

For cell-based assays, a high-concentration stock solution in DMSO is recommended.

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C and sonication can aid dissolution.[5]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

In Vivo Formulation for Oral Administration (Suspension)

For oral gavage in rodent models, a suspension can be prepared. Doses of 50 mg/kg twice daily and 100 mg/kg/day have been used in mice.[1]

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Prepare a 20% (w/v) solution of Captisol® (sulfobutylether-β-cyclodextrin) in sterile saline.

  • To prepare the final dosing suspension (e.g., 2.5 mg/mL), add 100 µL of the DMSO stock solution to 900 µL of the 20% Captisol® solution.

  • Mix thoroughly by vortexing. Use of an ultrasonic bath may be necessary to ensure a uniform suspension.[1]

  • Administer the suspension immediately after preparation.

In Vivo Formulation for Intravenous Administration

Example Co-solvent System (Adaptable for this compound):

  • Vehicle: 20% Dimethyl Sulfoxide (DMSO) and 80% Polyethylene Glycol 400 (PEG400).[6]

Note: The final concentration of this compound in this vehicle would need to be determined empirically, ensuring complete dissolution and stability. It is crucial to perform preliminary tolerability studies in the animal model of choice.

Experimental Protocols

Cell Viability Assay (MTT/XTT)

This protocol describes a general method to assess the effect of rociletinib on the viability of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of rociletinib or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for EGFR Phosphorylation

This protocol is designed to detect the inhibition of EGFR phosphorylation upon treatment with rociletinib.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Treat the cells with this compound (e.g., 100 nM) or vehicle control for 1 hour.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C with gentle agitation. Dilute the antibodies in 5% BSA in TBST according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.

Visualizations

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR_dimer EGFR Dimerization & Autophosphorylation Ligand->EGFR_dimer Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS PI3K PI3K EGFR_dimer->PI3K Rociletinib Rociletinib Rociletinib->EGFR_dimer Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of rociletinib.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Stock_Prep Prepare Rociletinib Stock Solution (DMSO) Treatment Treat Cells with Rociletinib Dilutions Stock_Prep->Treatment Cell_Culture Cell Seeding (e.g., 96-well or 6-well plates) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/XTT) Treatment->Viability_Assay Western_Blot Western Blot (p-EGFR, Total EGFR) Treatment->Western_Blot Formulation_Prep Prepare Rociletinib Oral Suspension Animal_Dosing Oral Gavage to Rodent Models Formulation_Prep->Animal_Dosing Tumor_Measurement Monitor Tumor Growth and Animal Health Animal_Dosing->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols for In Vivo Studies with Rociletinib Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of rociletinib hydrobromide (formerly CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The information compiled herein, including detailed dosage tables and experimental protocols, is intended to guide the design and execution of preclinical research in oncology, particularly in the context of non-small cell lung cancer (NSCLC) models harboring EGFR mutations.

Introduction

Rociletinib is an irreversible inhibitor of mutant EGFR, demonstrating potent activity against activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1] This selectivity profile has been a key focus of its preclinical and clinical development. Understanding the appropriate dosage and administration in relevant animal models is critical for evaluating its therapeutic efficacy and potential for combination therapies.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages of this compound in various preclinical models. These data are compiled from key studies that characterized the compound's anti-tumor activity.

Table 1: Rociletinib Dosage in Cell Line-Derived Xenograft (CDX) Models

Animal ModelHuman Cell LineEGFR Mutation StatusThis compound DoseDosing ScheduleRoute of AdministrationKey OutcomesReference
Nude MiceNCI-H1975L858R/T790M25, 50, 100 mg/kgOnce daily (QD)Oral gavageDose-dependent tumor growth inhibition. Significant anti-tumor activity at all doses.Sjin RT, et al. Mol Cancer Ther. 2014
Nude MiceHCC827exon 19 deletion25, 50, 100 mg/kgOnce daily (QD)Oral gavageDose-dependent tumor growth inhibition.Sjin RT, et al. Mol Cancer Ther. 2014
Nude MiceS1-MI-80 (ABCG2-overexpressing)Not specified30 mg/kgNot specifiedNot specifiedUsed in combination with topotecan to demonstrate reversal of multidrug resistance.Rociletinib (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo.

Table 2: Rociletinib Dosage in Genetically Engineered Mouse Models (GEMMs)

Animal ModelGenetic BackgroundEGFR Mutation StatusThis compound DoseDosing ScheduleRoute of AdministrationKey OutcomesReference
Transgenic MiceNot specifiedL858R/T790M~50 mg/kgNot specifiedOral gavageSignificant tumor growth inhibition.Rociletinib (CO-1686)
Transgenic Lung Adenocarcinoma ModelNot specifiedL858R/T790MNot specifiedDailyNot specifiedComplete tumor regression followed by acquired resistance after 4-5 months.Abstract A162: Continuous treatment with rociletinib in EGFR transgenic mice results in acquired resistance to both rociletinib and osimertinib and intra-“patient” tumor heterogeneity

Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway Inhibition by Rociletinib

Rociletinib targets the ATP binding site of mutant EGFR. Its covalent binding to the cysteine residue at position 797 (C797) leads to irreversible inhibition of the receptor's kinase activity, thereby blocking downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for tumor cell proliferation and survival.

EGFR_Pathway EGFR Mutant EGFR (L858R, ex19del, T790M) Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates Apoptosis Apoptosis EGFR->Apoptosis Inhibits Rociletinib Rociletinib Rociletinib->EGFR Irreversible Inhibition (covalent bond at C797) experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Nude Mice) implantation Tumor Cell Implantation (Subcutaneous) animal_model->implantation cell_line Select NSCLC Cell Line (e.g., NCI-H1975) cell_line->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization dosing Administer Rociletinib (Oral Gavage) randomization->dosing measurement Measure Tumor Volume & Body Weight dosing->measurement endpoints Analyze Endpoints (TGI, Survival) measurement->endpoints pk_pd Pharmacokinetic/ Pharmacodynamic Analysis endpoints->pk_pd

References

Application Notes and Protocols for the Quantification of Rociletinib Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of rociletinib hydrobromide, a potent, irreversible inhibitor of mutant epidermal growth factor receptor (EGFR). The following protocols are intended for researchers, scientists, and drug development professionals.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method provides a sensitive and specific assay for the quantification of rociletinib in human liver microsomes, which can be adapted for other biological matrices.[1][2]

Experimental Protocol

1.1. Materials and Reagents:

  • This compound reference standard

  • Bosutinib (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Human Liver Microsomes (HLMs)

  • Ultrapure water

1.2. Instrumentation:

  • A liquid chromatography system coupled with a triple quadrupole mass spectrometer.

  • A C18 reversed-phase analytical column.

1.3. Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: Isocratic elution (specific composition to be optimized, but a mixture of acetonitrile and water with formic acid is common for such analyses)

  • Flow Rate: To be optimized for best separation and peak shape.

  • Injection Volume: 5 µL

  • Run Time: Approximately 3 minutes[1]

1.4. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MS/MS Transitions: To be determined by direct infusion of rociletinib and the internal standard to identify the precursor and product ions.

1.5. Sample Preparation (Protein Precipitation):

  • To a 1.5 mL microcentrifuge tube, add the sample (e.g., HLM matrix).

  • Add the internal standard solution (Bosutinib).

  • Add acetonitrile to precipitate the proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

1.6. Method Validation: The method should be validated according to FDA guidelines, assessing linearity, sensitivity (LOD and LOQ), accuracy, precision, recovery, and stability.[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for rociletinib quantification in human liver microsomes.[1][2]

ParameterResult
Linearity Range5–500 ng/mL
Correlation Coefficient (r²)≥ 0.9998
Lower Limit of Quantification (LLOQ)4.6 ng/mL
Limit of Detection (LOD)1.52 ng/mL
Intra-day Accuracy0.12–3.37%
Inter-day Accuracy0.23–4.63%
Intra-day Precision (%RSD)< 4.63%
Inter-day Precision (%RSD)< 4.63%
Extraction Recovery (Rociletinib)101.60 ± 1.49%
Extraction Recovery (Bosutinib)97.4 ± 3.75%

General UV-Vis Spectrophotometric Method (Requires Validation)

Experimental Protocol

2.1. Materials and Reagents:

  • This compound reference standard

  • Methanol (Spectroscopic grade) or other suitable solvent

  • Ultrapure water

2.2. Instrumentation:

  • Double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm.

  • Matched quartz cells (1 cm path length).

2.3. Method Development and Validation:

  • Determination of λmax: Prepare a standard solution of this compound in the chosen solvent and scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Solvent Selection: A mixture of methanol and water is often a good starting point for tyrosine kinase inhibitors.[3]

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the selected solvent to establish a calibration curve.

  • Linearity: Measure the absorbance of the standard solutions at the λmax and plot a calibration curve of absorbance versus concentration. The concentration range over which the method is linear should be determined.

  • Accuracy and Precision: Perform recovery studies by spiking a known concentration of rociletinib into a blank matrix. Analyze multiple replicates to determine the intra-day and inter-day precision.

  • LOD and LOQ: Determine the limit of detection and limit of quantification from the calibration curve data.

Visualizations

Signaling Pathway

Rociletinib is an irreversible inhibitor of mutant EGFR, including the T790M resistance mutation.[7] It acts by blocking the downstream signaling pathways that promote cell proliferation and survival.[8][9]

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR Mutant EGFR (e.g., T790M) Ligand->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Rociletinib Rociletinib Rociletinib->EGFR Irreversibly Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Rociletinib inhibits the mutant EGFR signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound using a chromatographic method.

Experimental_Workflow start Start sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Data Analysis (Quantification) data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for rociletinib quantification.

References

Troubleshooting & Optimization

Rociletinib Hydrobromide Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of rociletinib hydrobromide in cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound observed in cell lines?

A1: The primary documented off-target effects of this compound are not caused by the parent drug but by its major metabolites, M502 and M460. These effects include:

  • Hyperglycemia: Induced by the M502 metabolite, which inhibits the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (INSR).[1][2]

  • QTc Prolongation: Attributed to the M460 metabolite, which is suggested to inhibit cardiac ion channels, with the hERG channel being a primary candidate of concern for tyrosine kinase inhibitors.[1][3]

  • Inhibition of ABCG2 Transporter: Rociletinib itself can inhibit the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, which can affect the disposition of other co-administered drugs.

  • Weak Inhibition of Other Kinases: Kinase profiling has indicated weak inhibitory activity against a few other kinases, including FAK, CHK2, ERBB4, and JAK3.[1]

Q2: We are observing unexpected changes in glucose metabolism in our cell cultures treated with rociletinib. What could be the cause?

A2: This is a known off-target effect of rociletinib, mediated by its M502 metabolite. Rociletinib is hydrolyzed to M502, which acts as an inhibitor of IGF-1R and INSR.[1][2] This inhibition can disrupt insulin and IGF-1 signaling pathways, leading to decreased glucose uptake and utilization by the cells.

Q3: Our experiments involve co-administration of another compound with rociletinib, and we are seeing altered efficacy of the second compound. Why might this be happening?

A3: Rociletinib has been shown to be an inhibitor of the ABCG2 drug efflux transporter. If your co-administered compound is a substrate of ABCG2, rociletinib could be blocking its extrusion from the cells, leading to increased intracellular concentration and potentially enhanced efficacy or toxicity.

Q4: Are there any known off-target effects on cardiac ion channels?

A4: Yes, the M460 metabolite of rociletinib has been associated with QTc prolongation.[1] While the specific ion channel has not been definitively identified in publicly available literature, inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a common mechanism for QTc prolongation by small molecule inhibitors and is a likely candidate.[3]

Troubleshooting Guides

Issue 1: Unexpected Hyperglycemia or Altered Glucose Metabolism

Symptoms:

  • Decreased glucose consumption from the cell culture medium.

  • Altered insulin signaling pathway readouts (e.g., decreased phosphorylation of Akt).

  • Reduced cell proliferation in insulin-dependent cell lines.

Potential Cause:

  • Inhibition of IGF-1R and INSR by the M502 metabolite of rociletinib.[1][2]

Troubleshooting Steps:

  • Confirm Metabolite Presence: If possible, use analytical methods (e.g., LC-MS/MS) to detect the presence of the M502 metabolite in your cell culture supernatant or cell lysates.

  • Assess IGF-1R/INSR Pathway: Perform western blots to check the phosphorylation status of key downstream signaling molecules like Akt and ERK1/2 in the presence and absence of rociletinib. A decrease in phosphorylation upon insulin or IGF-1 stimulation would support this off-target effect.

  • Control Experiments:

    • Use a cell line that is not dependent on insulin or IGF-1 signaling for proliferation as a negative control.

    • If available, use a selective IGF-1R/INSR inhibitor as a positive control to compare the phenotypic effects.

Issue 2: Altered Efficacy of Co-administered Drugs

Symptoms:

  • Increased potency or toxicity of a co-administered drug that is a known ABCG2 substrate.

  • Unexpected accumulation of a fluorescent substrate of ABCG2 (e.g., Hoechst 33342) inside the cells.

Potential Cause:

  • Inhibition of the ABCG2 transporter by rociletinib.

Troubleshooting Steps:

  • Verify ABCG2 Substrate: Confirm if your co-administered drug is a known substrate of the ABCG2 transporter through literature search or online databases.

  • Efflux Assay: Perform a fluorescent substrate efflux assay. Pre-load cells with an ABCG2 substrate like Hoechst 33342 or pheophorbide A and measure its retention over time in the presence and absence of rociletinib. Increased retention with rociletinib indicates ABCG2 inhibition.

  • ATPase Assay: In a cell-free system using membrane vesicles containing ABCG2, rociletinib has been shown to stimulate the ATPase activity of the transporter, which is characteristic of interacting compounds.

Issue 3: Suspected Off-Target Kinase Inhibition

Symptoms:

  • Phenotypes consistent with the inhibition of FAK, CHK2, ERBB4, or JAK3 signaling pathways. For example, altered cell adhesion (FAK), unexpected cell cycle arrest (CHK2), or changes in STAT signaling (JAK3).

Potential Cause:

  • Weak inhibition of FAK, CHK2, ERBB4, or JAK3 by rociletinib.[1]

Troubleshooting Steps:

  • Pathway-Specific Readouts: Investigate the specific signaling pathway of the suspected off-target kinase. For example, if you suspect JAK3 inhibition, perform a western blot for phosphorylated STAT5.

  • Use Selective Inhibitors: As a positive control, treat your cells with a known selective inhibitor of the suspected off-target kinase to see if it phenocopies the effects observed with rociletinib.

  • Dose-Response Analysis: Characterize the dose-response relationship for the on-target (mutant EGFR) and suspected off-target effects. Off-target effects may only occur at higher concentrations of rociletinib.

Data Presentation

Table 1: On-Target and Off-Target Activity of Rociletinib and its Metabolites

CompoundTargetAssay TypeIC50 / KiReference
Rociletinib EGFR (L858R/T790M)Cell-freeKi: 21.5 nM--INVALID-LINK--
EGFR (wild-type)Cell-freeKi: 303.3 nM--INVALID-LINK--
FAK, CHK2, ERBB4, JAK3Kinase ProfilingWeak Inhibition (Specific IC50 not publicly available)[1]
ABCG2 TransporterATPase AssayStimulates ATPase activity--INVALID-LINK--
Metabolite M502 IGF-1RCellular AssayMore potent than rociletinib--INVALID-LINK--
INSRCellular AssayMore potent than rociletinib--INVALID-LINK--
Metabolite M460 Cardiac Ion Channels (e.g., hERG)Inferred from QTc prolongationAssociated with QTc prolongation[1][3]

Experimental Protocols

Protocol 1: Assessing IGF-1R/INSR Pathway Inhibition
  • Cell Culture: Plate cells of interest (e.g., a lung cancer cell line with known IGF-1R/INSR expression) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal signaling.

  • Rociletinib Treatment: Treat the cells with varying concentrations of rociletinib (and a vehicle control) for the desired duration (e.g., 2-4 hours).

  • Stimulation: Stimulate the cells with insulin (e.g., 100 nM) or IGF-1 (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • A decrease in the ratio of phosphorylated to total protein in rociletinib-treated, stimulated cells compared to the stimulated control indicates pathway inhibition.

Protocol 2: ABCG2 Transporter Inhibition Assay (Fluorescent Substrate Retention)
  • Cell Culture: Seed cells with known ABCG2 expression (and a control cell line with low or no expression) in a 96-well black, clear-bottom plate.

  • Rociletinib Pre-incubation: Pre-incubate the cells with rociletinib at various concentrations (and a vehicle control) for 1 hour at 37°C. A known ABCG2 inhibitor (e.g., Ko143) should be used as a positive control.

  • Substrate Loading: Add a fluorescent ABCG2 substrate (e.g., Hoechst 33342 at 5 µM) to all wells and incubate for 30-60 minutes at 37°C.

  • Wash and Efflux: Wash the cells with a pre-warmed buffer to remove the extracellular substrate. Add a fresh buffer (with or without rociletinib/inhibitor) and measure the intracellular fluorescence immediately (time 0) and at subsequent time points (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of initial fluorescence remaining at each time point. A slower decrease in fluorescence in the rociletinib-treated cells compared to the vehicle control indicates inhibition of efflux.

Visualizations

Rociletinib_Off_Target_Hyperglycemia Rociletinib Rociletinib M502 Metabolite M502 Rociletinib->M502 Metabolism IGF1R_INSR IGF-1R / INSR M502->IGF1R_INSR Inhibits PI3K_Akt PI3K/Akt Pathway IGF1R_INSR->PI3K_Akt Activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes Hyperglycemia Hyperglycemia (in vivo) Glucose_Uptake->Hyperglycemia Leads to

Caption: Off-target pathway leading to hyperglycemia.

Rociletinib_ABCG2_Inhibition ABCG2 ABCG2 Transporter Extracellular Extracellular Space Efflux Efflux Rociletinib Rociletinib Rociletinib->ABCG2 Inhibits Substrate_Drug Substrate Drug Substrate_Drug->ABCG2 Binds Intracellular Intracellular Space

Caption: Mechanism of ABCG2 transporter inhibition.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with Rociletinib Is_Glucose Is it related to glucose metabolism? Start->Is_Glucose Is_CoAdmin Is a co-administered drug involved? Is_Glucose->Is_CoAdmin No Check_IGF1R Assess IGF-1R/INSR pathway (Protocol 1) Is_Glucose->Check_IGF1R Yes Is_Kinase Is it a known off-target kinase phenotype? Is_CoAdmin->Is_Kinase No Check_ABCG2 Perform ABCG2 efflux assay (Protocol 2) Is_CoAdmin->Check_ABCG2 Yes Check_Kinase_Pathway Investigate specific kinase pathway Is_Kinase->Check_Kinase_Pathway Yes Consult Consult further literature or technical support Is_Kinase->Consult No

Caption: Troubleshooting logical workflow.

References

Technical Support Center: Rociletinib Hydrobromide Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to rociletinib hydrobromide in their experiments, focusing on mechanisms beyond the well-documented C797S mutation.

General Troubleshooting Guide for Rociletinib Resistance

Question: My EGFR-mutant, T790M-positive cancer cells are showing decreased sensitivity to rociletinib. How do I begin to investigate the resistance mechanism?

Answer:

When investigating rociletinib resistance, a systematic approach is crucial. We recommend the following experimental workflow to identify the potential mechanism:

experimental_workflow cluster_characterization Initial Characterization cluster_investigation Mechanism Investigation cluster_bypass Bypass Pathway Analysis start Rociletinib-Resistant Cell Line ic50 Confirm Resistance (IC50 Assay) start->ic50 t790m_status Verify T790M Status (Sequencing/PCR) ic50->t790m_status c797s_check Check for C797S Mutation (Sequencing) t790m_status->c797s_check met_amp MET Amplification (FISH/qPCR) c797s_check->met_amp If C797S is negative her2_amp HER2 Amplification (FISH/qPCR) c797s_check->her2_amp If C797S is negative pathway_activation Downstream Pathway Activation (Western Blot for p-AKT, p-ERK) c797s_check->pathway_activation If C797S is negative other_egfr_mutations Other EGFR Mutations (NGS) c797s_check->other_egfr_mutations If C797S is negative histologic_transformation Histologic Transformation (Morphology, Marker Staining) c797s_check->histologic_transformation If C797S is negative

Caption: Experimental workflow for investigating rociletinib resistance.

FAQs: Specific Resistance Mechanisms

Bypass Pathway Activation

Question: What are the most common bypass signaling pathways that cause resistance to rociletinib, and how can I test for them?

Answer:

Activation of alternative signaling pathways allows cancer cells to circumvent EGFR inhibition by rociletinib. The most frequently observed bypass mechanism is the amplification of the MET proto-oncogene.[1][2][3][4][5][6][7][8] Other notable pathways include HER2 (ERBB2) amplification and activation of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways through mutations in genes like KRAS, BRAF, and PIK3CA.[1][9]

What is it? Increased copy number of the MET gene leads to overexpression and activation of the MET receptor tyrosine kinase. This reactivates downstream signaling pathways like PI3K/AKT, even when EGFR is inhibited.[2][4] In a study of T790M-positive non-small cell lung cancer (NSCLC) patients who developed resistance to rociletinib, MET amplification was the most common resistance mechanism, observed in 26% of cases.[1]

How to test for it:

  • Fluorescence In Situ Hybridization (FISH): Considered the gold standard for detecting gene amplification.

  • Quantitative PCR (qPCR): A sensitive method to quantify gene copy number.

  • Next-Generation Sequencing (NGS): Can simultaneously detect copy number variations and other genetic alterations.

Troubleshooting:

  • Inconclusive FISH results: Ensure high-quality, properly prepared samples. Use validated probes and a standardized scoring method. A MET/CEP7 ratio of ≥2 is often considered amplification.[3]

  • Discrepancy between qPCR and FISH: This can arise from tumor heterogeneity. Consider macro-dissection of the tumor tissue to enrich for cancer cells.

met_bypass_pathway cluster_met MET Bypass rociletinib Rociletinib egfr Mutant EGFR (T790M) rociletinib->egfr Inhibits pi3k_akt PI3K/AKT Pathway egfr->pi3k_akt ras_mapk RAS/MAPK Pathway egfr->ras_mapk met_amp MET Amplification met MET met_amp->met her3 HER3 met->her3 Activates met->ras_mapk Activates her3->pi3k_akt Activates survival Cell Survival and Proliferation pi3k_akt->survival ras_mapk->survival

Caption: MET amplification bypass pathway in rociletinib resistance.

What is it? Similar to MET, amplification of the ERBB2 (HER2) gene can lead to overexpression of the HER2 receptor, which can then signal through the PI3K/AKT and MAPK pathways, promoting cell survival.[9]

How to test for it:

  • FISH

  • Immunohistochemistry (IHC): To detect HER2 protein overexpression.

  • NGS

Troubleshooting:

  • Low-level amplification: The clinical significance of low-level HER2 amplification in this context is still under investigation. Correlate with protein expression levels (IHC) and downstream pathway activation.

Resistance MechanismFrequency in Rociletinib ResistanceMethod of DetectionReference
MET Amplification 26%CAPP-Seq (ctDNA)[1]
KRAS Mutation 7% (3/43 patients)CAPP-Seq (ctDNA)[1]
HER2 Amplification Reported, frequency not specifiedNot specified[9]
PIK3CA Mutation Reported, frequency not specifiedNot specified[9]
BRAF Mutation Reported, frequency not specifiedNot specified[9]
Alternative EGFR Mutations

Question: Can mutations in EGFR, other than C797S, cause resistance to rociletinib?

Answer:

Yes, tertiary mutations in the EGFR kinase domain have been identified as mechanisms of resistance to rociletinib. These mutations can interfere with the binding of rociletinib to the EGFR protein.

  • L798I: A novel tertiary mutation identified in a patient with acquired resistance.[1]

  • L718Q and L844V: These mutations have been shown in vitro to create steric hindrance for rociletinib binding.[10][11] Interestingly, cell lines with these mutations may retain partial sensitivity to other EGFR inhibitors like osimertinib.[11]

How to test for it:

  • Next-Generation Sequencing (NGS): The most comprehensive method to identify known and novel mutations in the EGFR gene.

  • Sanger Sequencing: Can be used to confirm specific mutations identified by NGS.

Troubleshooting:

  • Variant of Unknown Significance (VUS): If a novel mutation is identified, functional studies are required to confirm its role in resistance. This can be done by introducing the mutation into a sensitive cell line and assessing the impact on rociletinib sensitivity (IC50).

Histologic Transformation

Question: Can rociletinib resistance be associated with changes in cell type?

Answer:

Yes, histologic transformation is a known mechanism of resistance to EGFR inhibitors. This involves the cancer cells changing their lineage, thereby becoming independent of EGFR signaling.

  • Small Cell Lung Cancer (SCLC) Transformation: NSCLC cells can transform into SCLC, a more aggressive form of lung cancer that does not rely on EGFR for survival.[9][10]

  • Epithelial-to-Mesenchymal Transition (EMT): This is a process where epithelial cells lose their characteristics and gain mesenchymal properties. EMT has been associated with resistance to various targeted therapies, including EGFR inhibitors.[9][12]

How to test for it:

  • Morphological Assessment: Changes in cell morphology under a microscope can be indicative of transformation.

  • Immunohistochemistry (IHC): Staining for lineage-specific markers (e.g., neuroendocrine markers for SCLC, mesenchymal markers like vimentin for EMT) can confirm transformation.

Troubleshooting:

  • Tumor Heterogeneity: Histologic transformation may occur in only a subpopulation of the resistant cells. It's important to analyze multiple samples or regions of a tumor if possible.

Experimental Protocols

Cell Viability (IC50) Assay

Objective: To determine the concentration of rociletinib that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.

  • Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. A typical concentration range would be from 10 µM down to 0.01 nM. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control. Plot the cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for Pathway Activation

Objective: To assess the phosphorylation status of key proteins in signaling pathways (e.g., AKT, ERK).

Protocol:

  • Cell Lysis: Treat cells with rociletinib at a relevant concentration (e.g., near the IC50 of the sensitive parental line) for a specified time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT, p-ERK) and total proteins (e.g., AKT, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Fluorescence In Situ Hybridization (FISH) for MET Amplification

Objective: To visualize and quantify the copy number of the MET gene.

Protocol:

  • Sample Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) cell blocks or tissue sections.

  • Pre-treatment: Deparaffinize and rehydrate the slides. Perform heat-induced epitope retrieval and protease digestion to unmask the target DNA.

  • Probe Hybridization: Apply a dual-color FISH probe set for the MET gene locus and a control centromeric probe for chromosome 7 (CEP7) to the slides. Denature the DNA and probes, then hybridize overnight.

  • Post-Hybridization Washes: Perform stringent washes to remove unbound probes.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Image Acquisition: Use a fluorescence microscope with appropriate filters to capture images.

  • Scoring: In at least 50 non-overlapping nuclei, count the number of signals for MET and CEP7. Calculate the MET/CEP7 ratio. A ratio ≥ 2.0 is typically considered amplification.

References

Technical Support Center: Improving Rociletinib Hydrobromide Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of rociletinib hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is an orally available, irreversible inhibitor of the epidermal growth factor receptor (EGFR), particularly effective against mutant forms such as T790M, which is a common resistance mutation in non-small cell lung cancer (NSCLC).[1] Like many kinase inhibitors, this compound is a complex organic molecule that can exhibit poor solubility in aqueous solutions. This poor solubility can lead to low bioavailability, hindering its therapeutic efficacy.

Q2: Are there common laboratory observations that indicate poor solubility of this compound?

A2: Yes, common indicators of poor solubility during experiments include:

  • Precipitation: The compound coming out of solution, appearing as a solid, cloudiness, or film.

  • Incomplete Dissolution: Visible solid particles remaining in the solvent after thorough mixing.

  • Low and Variable Results: Inconsistent data in bioassays due to the compound not being fully available to interact with its target.

Q3: What are the general strategies to improve the solubility of poorly water-soluble drugs like this compound?

A3: Several strategies can be employed, broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension), and creating solid dispersions. Chemical modifications involve pH adjustment, use of co-solvents, and complexation with agents like cyclodextrins.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to troubleshooting solubility issues with this compound in your experiments.

Problem: this compound precipitates out of my aqueous buffer.

Logical Troubleshooting Workflow

start Precipitation Observed ph_check Is the buffer pH optimal? start->ph_check cosolvent Have you tried a co-solvent? ph_check->cosolvent No success Solubility Improved ph_check->success Yes, after adjustment cyclodextrin Have you considered complexation? cosolvent->cyclodextrin No cosolvent->success Yes, with co-solvent solid_dispersion Is a solid dispersion formulation feasible? cyclodextrin->solid_dispersion No cyclodextrin->success Yes, with cyclodextrin solid_dispersion->success Yes, with solid dispersion fail Further Optimization Needed solid_dispersion->fail No

Caption: A workflow for troubleshooting this compound precipitation.

Solution 1: pH Adjustment
  • Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution. For a weakly basic drug, solubility typically increases as the pH decreases.

  • Experimental Protocol:

    • Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 7.4).

    • Add a known excess amount of this compound to each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

    • Filter the samples to remove undissolved solid.

    • Determine the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot solubility versus pH to determine the optimal pH range.

Solution 2: Utilize Co-solvents
  • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous environment.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol (PEG) 300/400

    • Propylene glycol

  • Experimental Protocol:

    • Prepare stock solutions of this compound in a suitable co-solvent (e.g., DMSO).

    • Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 5%, 10% v/v).

    • Spike the co-solvent containing buffers with the this compound stock solution to the desired final concentration.

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 24 hours).

    • Quantify the amount of this compound remaining in solution.

Co-solventTypical Concentration Range (% v/v)Considerations
DMSO0.1 - 5Can have biological effects at higher concentrations.
Ethanol1 - 20May cause protein precipitation in some assays.
PEG 300/4005 - 30Generally well-tolerated in many in vitro systems.
Solution 3: Complexation with Cyclodextrins
  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.

  • Experimental Protocol:

    • Prepare aqueous solutions of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations.

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Equilibrate the mixtures as described for pH adjustment.

    • Filter and analyze the concentration of dissolved this compound.

    • A phase solubility diagram can be constructed to determine the complexation efficiency.

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Anionic derivative with very high aqueous solubility.
Solution 4: Preparation of a Solid Dispersion
  • Rationale: A solid dispersion involves dispersing the drug in an inert carrier matrix at the molecular level. This can enhance solubility by converting the drug to an amorphous state, which has a higher energy and thus greater solubility than the crystalline form.

  • Experimental Protocol (Solvent Evaporation Method):

    • Dissolve this compound and a hydrophilic polymer carrier (e.g., Soluplus®, povidone) in a common organic solvent.

    • Evaporate the solvent under vacuum, leaving a solid film.

    • Further dry the film to remove any residual solvent.

    • The resulting solid dispersion can then be dissolved in an aqueous buffer for experimental use.

    • Assess the dissolution rate and extent of the solid dispersion compared to the crystalline drug. A study on the tyrosine kinase inhibitor nilotinib showed a 630-fold solubility improvement using a solid dispersion with Soluplus®.[2][3]

Rociletinib Mechanism of Action and Signaling Pathway

Rociletinib is a third-generation EGFR inhibitor that selectively targets mutant forms of EGFR, including the T790M resistance mutation.[1] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition of the kinase.[1] This blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Rociletinib Rociletinib Hydrobromide Rociletinib->EGFR Irreversible Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

overcoming rociletinib hydrobromide-induced hyperglycemia in lab models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hyperglycemia in laboratory models treated with rociletinib hydrobromide.

Frequently Asked Questions (FAQs)

Q1: Why am I observing hyperglycemia in my animal models treated with rociletinib?

A1: The hyperglycemia observed is not typically a direct effect of the parent rociletinib molecule.[1][2] Preclinical studies in rats and dogs did not show hyperglycemia with rociletinib itself.[1][3] The effect is primarily caused by its major human metabolite, M502.[1][4][5] This metabolite has a different target profile than rociletinib, and its plasma levels are much higher in humans than in preclinical rodent models, which is why the effect was not anticipated from initial animal studies.[2][5][6]

Q2: What is the mechanism of rociletinib-induced hyperglycemia?

A2: Rociletinib's metabolite, M502, inhibits the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][4][5][7] Inhibition of these receptors disrupts the downstream PI3K/AKT signaling pathway, which is crucial for insulin-mediated glucose uptake.[2][8] This disruption impairs the translocation of glucose transporter 4 (GLUT4) to the cell surface in muscle and adipose tissues, leading to decreased glucose uptake from the blood and resulting in hyperglycemia.[9][10]

Q3: Is the hyperglycemia dose-dependent?

A3: Yes, clinical data from human trials have shown a clear dose-dependent relationship. Higher doses of rociletinib lead to a greater incidence and severity of hyperglycemia.[2][11] This is likely due to increased formation of the M502 metabolite at higher parent drug concentrations.

Q4: Is the hyperglycemia reversible?

A4: Yes, the hyperglycemia is considered reversible. Withholding the administration of rociletinib can lead to the normalization of glucose levels, typically within 48 to 72 hours, corresponding to the half-life of the parent molecule and its active metabolite.[7]

Troubleshooting Guide: Managing Hyperglycemia in Lab Models

If you have confirmed hyperglycemia in your rociletinib-treated animal models, follow this guide for potential mitigation strategies.

Issue: Elevated blood glucose levels detected after rociletinib administration.

  • Step 1: Confirm and Characterize the Hyperglycemia

    • Implement a robust blood glucose monitoring protocol (see Experimental Protocols section).

    • Establish baseline glucose levels before rociletinib administration.

    • Measure fasting and post-prandial glucose levels to understand the extent of glucose intolerance. An oral glucose tolerance test (OGTT) can be particularly informative.[1]

  • Step 2: Implement Mitigation Strategies

    • Strategy A: Rociletinib Dose Reduction. Based on clinical findings where hyperglycemia was dose-limiting, the most direct approach is to reduce the dose of rociletinib.[5][12] This may require re-establishing the minimum effective dose for your tumor model that does not cause unmanageable hyperglycemia.

    • Strategy B: Co-administration of an Insulin-Sensitizing Agent. The use of oral antihyperglycemic agents, particularly metformin, has been the recommended management strategy in clinical settings.[5][7][13] Metformin is a rational first-line choice due to its efficacy in improving insulin sensitivity.[5][13]

  • Step 3: Continue Monitoring

    • After implementing a mitigation strategy, continue frequent glucose monitoring to assess its effectiveness.

    • Adjust the dose of rociletinib or the antihyperglycemic agent as needed to maintain euglycemia while preserving the anti-tumor efficacy of rociletinib.

Data Presentation

Table 1: Incidence of Hyperglycemia by Rociletinib Dose (Clinical Data)
Rociletinib Dose (Twice Daily)All-Grade Hyperglycemia IncidenceGrade 3-4 Hyperglycemia IncidenceSource
500 mg35%17%[2][5][6]
625 mg45%24%[2][5][6]
750 mg59%36%[2][5][6]
1000 mg67%33%[2][5][6]

This table summarizes data from human clinical trials, as specific quantitative data from preclinical animal models on the degree of hyperglycemia (e.g., mg/dL change) is not detailed in the provided search results.

Experimental Protocols

Protocol 1: Blood Glucose Monitoring in Mice

This protocol provides a standard method for monitoring blood glucose in mice treated with rociletinib.

Materials:

  • Hand-held glucometer and compatible test strips

  • Sterile lancets or 27-G needles

  • 70% ethanol wipes

  • Restraining device for mice

  • Heating lamp (optional, for vasodilation)

Procedure:

  • Baseline Measurement: Before initiating rociletinib treatment, measure baseline blood glucose. For fasting glucose, fast the mice for 6 hours (with free access to water).[14]

  • Animal Restraint: Gently restrain the mouse using an appropriate restraining device.

  • Tail Preparation: Gently warm the mouse's tail with a heating lamp if necessary to encourage blood flow. Wipe the tip of the tail with a 70% ethanol wipe and allow it to dry.

  • Blood Collection: Using a sterile lancet, make a small nick on the lateral tail vein. A small drop of blood should form.

  • Glucose Reading: Gently apply the blood drop to the glucometer test strip and record the reading. Apply gentle pressure to the tail nick with a clean gauze pad to stop the bleeding.

  • Monitoring Schedule:

    • Initial Phase (First Week): Monitor blood glucose daily to detect the onset of hyperglycemia.[3]

    • Chronic Phase: Once the glucose response is characterized, monitoring can be reduced to 2-3 times per week, or as needed based on the experimental design.

    • It is advisable to measure glucose at the same time each day to ensure consistency.

For more advanced, continuous monitoring, commercially available systems can be surgically implanted for real-time glucose measurements in freely moving mice.[15]

Protocol 2: Metformin Co-administration for Hyperglycemia Management

This protocol outlines a general approach for using metformin to counteract rociletinib-induced hyperglycemia in a research setting.

Rationale: Metformin is recommended as a first-line agent for rociletinib-induced hyperglycemia because the underlying mechanism involves insulin resistance, which metformin helps to ameliorate.[7][13]

Procedure:

  • Dose Selection: The recommended starting dose of metformin in human patients is 500 mg twice daily.[13] For animal studies, an appropriate allometric scaling calculation should be performed to convert the human dose to a mouse- or rat-equivalent dose. As a starting point, doses in the range of 50-250 mg/kg/day administered orally have been used in various mouse studies, but this should be optimized for your specific model.

  • Administration:

    • Metformin can be administered via oral gavage.[14]

    • Alternatively, it can be incorporated into the animal's chow for less stressful, continuous administration.[16]

  • Timing:

    • Prophylactic: Begin metformin administration concurrently with or one day prior to starting rociletinib treatment to potentially prevent the onset of severe hyperglycemia.

    • Reactive: Initiate metformin treatment once blood glucose levels exceed a predetermined threshold (e.g., >200 mg/dL).

  • Efficacy Monitoring: Continue the blood glucose monitoring schedule as described in Protocol 1 to determine if the metformin intervention is effective. Adjust the metformin dose as necessary.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Mechanism of Rociletinib-Induced Hyperglycemia rociletinib Rociletinib (Parent Drug) metabolite Metabolite M502 rociletinib->metabolite Metabolism receptor Insulin Receptor (IR) & IGF-1 Receptor (IGF-1R) metabolite->receptor Inhibits (-) pi3k PI3K/AKT Pathway receptor->pi3k Activates (+) glut4_membrane GLUT4 Translocation to Cell Membrane pi3k->glut4_membrane Promotes (+) glut4_vesicle Intracellular GLUT4 Storage Vesicles glut4_vesicle->glut4_membrane glucose_uptake Glucose Uptake by Muscle & Fat Cells glut4_membrane->glucose_uptake Enables hyperglycemia Hyperglycemia glucose_uptake->hyperglycemia Reduces Blood Glucose inv->hyperglycemia Pathway Inhibition Leads To

Caption: Mechanism of rociletinib metabolite M502-induced hyperglycemia.

Experimental Workflow Diagram

G start Start Experiment baseline 1. Measure Baseline Blood Glucose start->baseline administer 2. Administer Rociletinib to Animal Model baseline->administer monitor 3. Monitor Blood Glucose (See Protocol 1) administer->monitor decision Hyperglycemia Observed? monitor->decision mitigate 4. Implement Mitigation Strategy decision->mitigate Yes continue_exp Continue Experiment with Monitoring decision->continue_exp No option_a A) Reduce Rociletinib Dose mitigate->option_a option_b B) Co-administer Metformin (See Protocol 2) mitigate->option_b option_a->monitor Re-evaluate option_b->monitor Re-evaluate end End of Study continue_exp->end

Caption: Troubleshooting workflow for managing rociletinib-induced hyperglycemia.

References

Technical Support Center: Rociletinib Hydrobromide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rociletinib hydrobromide and its metabolites. The information provided aims to help users anticipate and resolve potential assay interference issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known metabolites?

Rociletinib (also known as CO-1686) is an irreversible inhibitor of the epidermal growth factor receptor (EGFR), particularly targeting mutant forms such as T790M.[1][2][3] It is a small molecule that is orally administered.[1] In the body, rociletinib is metabolized, primarily by the CYP3A4 enzyme, at the acrylamide and acetyl groups.[4] While specific, routinely monitored major metabolites causing assay interference are not prominently documented in public literature, any drug undergoing metabolism can produce derivatives that may interact with analytical systems.

Q2: Are there documented cases of rociletinib metabolites interfering with common laboratory assays?

Currently, there is a lack of specific, published evidence detailing direct interference of rociletinib metabolites in common clinical or research assays. However, as a general principle, high concentrations of drug metabolites can potentially interfere with less specific assays, leading to erroneous results.[5][6][7] Therefore, it is crucial to use highly specific and validated analytical methods when quantifying rociletinib or assessing its effects in biological matrices.

Q3: What types of assays are most susceptible to interference from drug metabolites?

Immunoassays (like ELISA) and certain spectrophotometric or fluorometric assays can be susceptible to interference from structurally similar compounds, including metabolites.[5][6][7] This interference can be due to cross-reactivity with antibodies or interaction with detection reagents. Luciferase-based reporter assays can also be affected by compounds that inhibit the luciferase enzyme itself.[8][9]

Q4: What is the recommended method for accurately quantifying rociletinib in the presence of its metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the accurate and specific quantification of rociletinib in biological samples.[1][4][10] This method is highly selective and can distinguish the parent drug from its metabolites, thus avoiding interference. Validated LC-MS/MS methods for rociletinib have been developed with high sensitivity and reproducibility.[1][10]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in a Cell-Based Assay

Possible Cause: Rociletinib or its metabolites may be interfering with the assay's detection system (e.g., luciferase, fluorescent proteins). Rociletinib has been shown to inhibit the efflux activity of ABCG2, which could affect the intracellular concentration of other compounds used in the assay.[11]

Troubleshooting Steps:

  • Run a Cell-Free Control: Test rociletinib and, if available, its metabolites in the assay medium without cells to see if they directly interact with the assay reagents.

  • Use an Orthogonal Assay: Confirm your findings using a different assay that relies on an alternative detection principle. For example, if you are using a luciferase reporter assay, try a qPCR-based method to measure gene expression.

  • Evaluate ABCG2 Inhibition: If your assay involves fluorescent dyes or other substrates of the ABCG2 transporter, be aware that rociletinib can inhibit its function, leading to increased intracellular accumulation of these substrates.[11] This can be misinterpreted as a direct effect on your target of interest.

Issue 2: Poor Reproducibility in Rociletinib Quantification

Possible Cause: If not using a highly specific method like LC-MS/MS, metabolites may be cross-reacting and contributing to the signal, leading to variability. Sample handling and processing can also significantly impact results.

Troubleshooting Steps:

  • Method Validation: Ensure your analytical method is validated for specificity, linearity, accuracy, and precision in the matrix you are using.

  • Switch to LC-MS/MS: If you are not already using it, transitioning to an LC-MS/MS method is the most robust way to ensure specificity for rociletinib.[1][4]

  • Standardize Sample Handling: Implement a strict and consistent protocol for sample collection, processing, and storage to minimize pre-analytical variability.

Data Presentation

Table 1: Example LC-MS/MS Method Parameters for Rociletinib Quantification

ParameterValueReference
Linearity Range5–500 ng/mL[1][10]
Lower Limit of Quantification (LLOQ)4.60 ng/mL[10]
Lower Limit of Detection (LLOD)1.52 ng/mL[10]
Inter- and Intra-day Accuracy< 4.63%[1]
Inter- and Intra-day Precision< 4.63%[1]
Extraction MethodProtein Precipitation[1]
Internal StandardBosutinib[1]

Experimental Protocols

Protocol: Basic Check for Assay Interference by Rociletinib

This protocol describes a simple experiment to assess whether rociletinib directly interferes with a generic colorimetric or fluorometric assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Detection reagent (e.g., substrate for an enzymatic reaction)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of rociletinib in the assay buffer to cover the concentration range used in your experiments.

  • In a microplate, add the rociletinib dilutions to triplicate wells.

  • Include a set of triplicate wells with only the assay buffer as a negative control.

  • Add the detection reagent to all wells.

  • Incubate the plate according to the assay protocol.

  • Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Analysis: Compare the signal from the wells containing rociletinib to the negative control. A significant difference suggests direct interference.

Visualizations

Assay_Troubleshooting_Workflow cluster_0 Start: Unexpected Assay Results cluster_1 Initial Checks cluster_2 Investigate Potential Interference cluster_3 Resolution Start Inconsistent or Unexpected Assay Results CheckReagents Verify Reagent Stability and Preparation Start->CheckReagents CheckProtocol Review Experimental Protocol for Errors Start->CheckProtocol CheckReagents->Start If issues found, correct and repeat CellFreeAssay Run Cell-Free Assay with Rociletinib CheckProtocol->CellFreeAssay If protocol is correct OrthogonalAssay Perform Orthogonal Assay with a Different Detection Method CellFreeAssay->OrthogonalAssay No Signal Change InterferenceConfirmed Interference Confirmed: Modify Assay or Use Orthogonal Method CellFreeAssay->InterferenceConfirmed Signal Altered OrthogonalAssay->InterferenceConfirmed Results Differ NoInterference No Interference Detected: Investigate Other Experimental Variables OrthogonalAssay->NoInterference Results Consistent LCMS Quantify Rociletinib with LC-MS/MS for Accuracy LCMS->OrthogonalAssay Provides accurate concentration data

Caption: Troubleshooting workflow for unexpected assay results.

Rociletinib_Metabolism_Pathway Rociletinib Rociletinib (CO-1686) CYP3A4 CYP3A4 Enzyme Rociletinib->CYP3A4 Assay Analytical Assay (e.g., Immunoassay) Rociletinib->Assay LCMS LC-MS/MS Rociletinib->LCMS Metabolites Metabolites Metabolites->Assay Potential Cross-Reactivity Metabolites->LCMS Distinguished from parent drug CYP3A4->Metabolites PotentialInterference Potential for Inaccurate Results Assay->PotentialInterference Result Accurate Quantification LCMS->Result

Caption: Rociletinib metabolism and assay specificity.

References

Validation & Comparative

Unveiling the Potency of Rociletinib Hydrobromide Across Diverse NSCLC Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of rociletinib hydrobromide's efficacy in various non-small cell lung cancer (NSCLC) cell lines. The information is supported by experimental data to provide a clear understanding of its therapeutic potential and limitations.

Rociletinib (CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in NSCLC.[1] This guide synthesizes preclinical data to compare its effectiveness against NSCLC cells with different EGFR mutation profiles.

Comparative Efficacy of Rociletinib in NSCLC Cell Lines

The inhibitory activity of this compound has been evaluated in several NSCLC cell lines, revealing a strong selectivity for cells harboring EGFR mutations, particularly the T790M resistance mutation.

Cell LineEGFR Mutation StatusRociletinib IC50 (nM)Reference
NCI-H1975L858R/T790M137[2]
HCC827exon 19 deletion>1000 (Resistant)-
Various L858R/T790M or exon 19 del/T790M 7 - 32 [3]
Various Wild-Type EGFR 547 - 4,275 [3]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data clearly demonstrates rociletinib's enhanced potency against NSCLC cell lines with the T790M mutation compared to those with wild-type EGFR.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of rociletinib.

Cell Viability and IC50 Determination (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of rociletinib in adherent NSCLC cell lines using a colorimetric MTT assay.

  • Cell Seeding: NSCLC cells (e.g., NCI-H1975, HCC827) are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of complete culture medium. The plates are then incubated overnight at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). A series of dilutions are then made in culture medium to achieve the desired final concentrations. The culture medium from the wells is replaced with 100 µL of medium containing the various concentrations of rociletinib. Control wells receive medium with an equivalent concentration of DMSO.

  • Incubation: The treated plates are incubated for 72 hours at 37°C and 5% CO2.[4]

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance in each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the rociletinib concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of EGFR Signaling Pathway

This method is used to assess the effect of rociletinib on the phosphorylation status of EGFR and its downstream signaling proteins.

  • Cell Lysis: NSCLC cells are treated with rociletinib at various concentrations for a specified time. Following treatment, the cells are washed with ice-cold PBS and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

The following diagrams illustrate the EGFR signaling pathway and a general workflow for evaluating rociletinib's efficacy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Rociletinib Rociletinib Rociletinib->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Rociletinib inhibits mutant EGFR signaling.

Experimental_Workflow cluster_assays Efficacy Assays Start Start: Select NSCLC Cell Lines (Varying EGFR Mutations) Culture Cell Culture & Seeding Start->Culture Treat Treat with Rociletinib (Dose-Response) Culture->Treat Incubate Incubate for 72h Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Western Western Blot (p-EGFR, p-AKT, p-ERK) Incubate->Western Apoptosis Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis Analyze Data Analysis (IC50, Protein Levels, Apoptosis %) Viability->Analyze Western->Analyze Apoptosis->Analyze Compare Compare Efficacy Across Cell Lines Analyze->Compare End Conclusion Compare->End

Caption: Workflow for rociletinib efficacy testing.

Downstream Signaling Effects

Rociletinib effectively inhibits the autophosphorylation of mutant EGFR, thereby blocking the activation of downstream signaling pathways crucial for tumor cell growth and survival. The primary pathways affected are:

  • PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival and proliferation. By inhibiting EGFR, rociletinib prevents the activation of PI3K and the subsequent phosphorylation of AKT and mTOR.[3]

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a central role in cell proliferation, differentiation, and survival. Rociletinib's inhibition of EGFR leads to the suppression of this pathway.[1]

In some cases of acquired resistance to rociletinib, reactivation of the AKT-mTOR pathway has been observed, suggesting it as a potential bypass mechanism.[3]

Apoptosis and Cell Cycle Effects

While specific comparative data on apoptosis and cell cycle arrest across a wide range of NSCLC cell lines for rociletinib is limited in the reviewed literature, EGFR inhibitors, in general, induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G1 phase, in sensitive cell lines. It is anticipated that rociletinib would promote cell death in tumor cells harboring the T790M mutation.

Conclusion

Preclinical data demonstrates that this compound is a potent and selective inhibitor of mutant EGFR, particularly the T790M resistance mutation in NSCLC cell lines. Its efficacy is significantly higher in cells harboring these mutations compared to wild-type EGFR cells. The primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, leading to decreased cell proliferation and survival. It is important to note that the clinical development of rociletinib was discontinued. However, the preclinical data remains valuable for understanding the therapeutic targeting of T790M-mutant NSCLC and for the development of future EGFR inhibitors.

References

A Comparative Analysis of Third-Generation EGFR Inhibitors in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, resistance to first- and second-generation TKIs, most commonly driven by the T790M "gatekeeper" mutation, necessitated the development of a new class of inhibitors. Third-generation EGFR TKIs were engineered to selectively target both the primary sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to reduce toxicity.[1][2] This guide provides a comparative analysis of the leading third-generation EGFR inhibitors, with a focus on their clinical performance, mechanisms of action, and the experimental frameworks used for their evaluation.

Mechanism of Action and Resistance

Third-generation EGFR TKIs, such as the FDA-approved osimertinib, form a covalent bond with the Cysteine 797 (C797) residue in the ATP-binding pocket of the EGFR kinase domain.[2][3] This irreversible binding allows them to effectively inhibit the kinase activity of EGFR mutants, including T790M, which sterically hinders the binding of earlier-generation inhibitors.[4][5] Their high selectivity for mutant EGFR over WT-EGFR leads to a more favorable safety profile, with less incidence of toxicities like rash and diarrhea that are common with first- and second-generation TKIs.[6][2]

Despite their initial efficacy, acquired resistance to third-generation TKIs inevitably emerges. The most prominent on-target resistance mechanism is the acquisition of a tertiary C797S mutation, which prevents the covalent binding of the inhibitor.[6][3] Other resistance mechanisms include the activation of bypass signaling pathways, such as MET or HER2 amplification, and downstream pathway mutations in genes like KRAS and PIK3CA.[6][7][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_mutations cluster_pathways Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Gen1_2 1st/2nd-Gen TKIs (Gefitinib, Erlotinib, Afatinib) Gen1_2->EGFR Inhibits Gen3 3rd-Gen TKIs (Osimertinib, etc.) Gen3->EGFR Inhibits (incl. T790M) T790M T790M Mutation T790M->Gen1_2 Blocks C797S C797S Mutation C797S->Gen3 Blocks AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR signaling and inhibitor action.

Comparative Clinical Performance

Osimertinib was the first third-generation TKI to gain regulatory approval and remains the global standard of care.[1][9] However, several other inhibitors, including almonertinib and lazertinib, have demonstrated comparable efficacy and safety profiles in clinical trials.

InhibitorTrial (Setting)NORR (%)DCR (%)Median PFS (months)Median OS (months)Key Grade ≥3 AEs (%)
Osimertinib MARIPOSA (1L)42985-16.6Not ReachedDiarrhea, Rash, Paronychia
Lazertinib MARIPOSA (1L)21683-18.5Not ReachedParesthesia, Rash, Hypokalemia
Osimertinib Retrospective (2L, T790M+)8047.577.5Similar to Almonertinib14.5Anemia, Thrombocytopenia (20.0%)
Almonertinib Retrospective (2L, T790M+)8070.090.0Similar to Osimertinib17.5Anemia, Thrombocytopenia (15.0%)

Data compiled from the MARIPOSA trial exploratory analysis and a retrospective comparative study.[10][11][12] ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; AE: Adverse Event; 1L: First-Line; 2L: Second-Line.

In a retrospective study comparing almonertinib and osimertinib for second-line treatment of T790M-positive NSCLC, almonertinib showed a significantly higher ORR (70.0% vs. 47.5%) and DCR (90.0% vs. 77.5%).[10][11] Overall survival was also significantly longer in the almonertinib group, though progression-free survival was similar between the two.[10][11]

The MARIPOSA trial included an exploratory, double-blind comparison of lazertinib and osimertinib as first-line treatments.[12] The two drugs demonstrated comparable efficacy, with a median PFS of 18.5 months for lazertinib and 16.6 months for osimertinib.[12] Objective response rates were also similar (83% for lazertinib vs. 85% for osimertinib).[12] Safety profiles were consistent with EGFR inhibition, though lazertinib was associated with lower rates of QT interval prolongation.[12]

Key Experimental Protocols

The evaluation of third-generation EGFR inhibitors relies on a standardized set of preclinical experiments to determine their potency, selectivity, and in vivo efficacy.

In Vitro Cellular Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against various EGFR mutant and wild-type cell lines.

  • Methodology:

    • Cell Culture: NSCLC cell lines harboring specific EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) and wild-type EGFR (e.g., A549) are cultured under standard conditions.[13][14]

    • Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the EGFR inhibitor for a set period (typically 72 hours).

    • Viability Assessment: Cell viability is measured using colorimetric assays such as MTS or CCK-8, which quantify metabolic activity.[14][15]

    • Data Analysis: The absorbance readings are normalized to untreated controls, and the IC50 value is calculated by fitting the dose-response curve.

In Vitro Kinase and Signaling Analysis
  • Objective: To confirm target engagement and inhibition of downstream signaling pathways.

  • Methodology (Immunoblotting/Western Blot):

    • Treatment and Lysis: Cells are treated with the inhibitor at various concentrations for a shorter duration (e.g., 4 hours) to observe signaling changes.[15] Cells are then lysed to extract total protein.

    • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

    • Electrophoresis and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF membrane.

    • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and downstream proteins (p-AKT, p-ERK), as well as total protein controls.

    • Detection: Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence to assess the level of protein phosphorylation.[15]

In_Vitro_Workflow cluster_viability Cell Viability Assay cluster_signaling Signaling Analysis (Western Blot) start_viability Seed Cells in 96-well Plate treat_viability Treat with Serial Dilution of TKI (72h) start_viability->treat_viability mts_assay Add MTS/CCK-8 Reagent treat_viability->mts_assay read_plate Measure Absorbance mts_assay->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50 start_signal Seed Cells in Culture Dish treat_signal Treat with TKI (e.g., 4h) start_signal->treat_signal lyse_cells Lyse Cells & Extract Protein treat_signal->lyse_cells sds_page SDS-PAGE & Membrane Transfer lyse_cells->sds_page antibody Incubate with Primary/Secondary Antibodies sds_page->antibody detect Visualize Bands (p-EGFR, p-AKT) antibody->detect analyze_signal Analyze Protein Phosphorylation detect->analyze_signal select_cells Select NSCLC Cell Lines (e.g., H1975, PC-9, A549) select_cells->start_viability select_cells->start_signal

Caption: Standard in vitro workflow for TKI evaluation.
In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology:

    • Model System: Immunodeficient mice (e.g., nude or NOD-SCID mice) are used to prevent rejection of human tumor cells.[13][16]

    • Tumor Implantation: NSCLC cells (e.g., H1975) are injected subcutaneously into the flank of the mice.[16]

    • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor is administered orally or via injection according to a predetermined schedule.

    • Efficacy Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is monitored as an indicator of toxicity.

    • Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunoblotting for p-EGFR) to confirm target inhibition in vivo.[14][16]

Mechanisms of Acquired Resistance

Understanding the landscape of resistance to third-generation TKIs is critical for developing subsequent therapeutic strategies. Resistance is broadly categorized as "on-target" (involving the EGFR gene itself) or "off-target" (involving other signaling pathways).

  • On-Target Resistance: The most common mechanism is the C797S mutation in EGFR exon 20, which occurs in up to 14% of patients progressing on osimertinib.[3] Other, rarer EGFR mutations like L792H and L718Q have also been identified.[7][8]

  • Off-Target Resistance: These mechanisms bypass the need for EGFR signaling. The most frequent alterations include:

    • MET Amplification: Activation of the MET receptor tyrosine kinase pathway.[6][7]

    • HER2 Amplification: Increased signaling through the HER2 receptor.[3]

    • Downstream Mutations: Activating mutations in KRAS or PIK3CA.[7][8]

    • Histologic Transformation: A shift in tumor cell type, such as transformation to small cell lung cancer (SCLC), which is no longer dependent on EGFR signaling.[6][3]

Resistance_Mechanisms resistance Acquired Resistance to 3rd-Gen EGFR TKIs on_target On-Target (EGFR-Dependent) resistance->on_target off_target Off-Target (EGFR-Independent) resistance->off_target c797s EGFR C797S Mutation on_target->c797s other_egfr Other EGFR Mutations (L792H, L718Q) on_target->other_egfr bypass Bypass Pathway Activation off_target->bypass downstream Downstream Mutations off_target->downstream phenotype Phenotypic Transformation off_target->phenotype met_amp MET Amplification bypass->met_amp her2_amp HER2 Amplification bypass->her2_amp axl AXL Activation bypass->axl kras_mut KRAS/NRAS Mutation downstream->kras_mut pik3ca_mut PIK3CA Mutation downstream->pik3ca_mut sclc Transformation to SCLC phenotype->sclc emt Epithelial-Mesenchymal Transition (EMT) phenotype->emt

References

Comparative Efficacy of Rociletinib Hydrobromide in T790M-Negative Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of rociletinib hydrobromide's efficacy in non-small cell lung cancer (NSCLC) models lacking the T790M resistance mutation. Its performance is evaluated against other relevant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), supported by preclinical and clinical data.

Executive Summary

Rociletinib, a third-generation EGFR-TKI, has demonstrated activity in T790M-negative NSCLC, a setting with significant therapeutic challenges. Resistance to first- and second-generation EGFR-TKIs in the absence of the T790M mutation is often driven by alternative signaling pathways, such as MET amplification or activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway. This guide summarizes the available data on rociletinib's efficacy in this context and compares it with the first-generation TKI, gefitinib, and the third-generation TKI, osimertinib. While rociletinib showed promise, its clinical development was halted. Osimertinib has since become a standard of care in many EGFR-mutated NSCLC settings.

Preclinical Efficacy in T790M-Negative Models

The in vitro efficacy of EGFR-TKIs is often evaluated by determining the half-maximal inhibitory concentration (IC50) in various NSCLC cell lines. Lower IC50 values indicate greater potency. The following table summarizes available IC50 data for rociletinib, osimertinib, and gefitinib in cell lines with T790M-negative resistance mechanisms.

Cell LinePrimary EGFR MutationT790M StatusKnown Resistance MechanismRociletinib IC50 (nM)Osimertinib IC50 (nM)Gefitinib IC50 (µM)
PC-9Exon 19 deletionNegativeTKI Sensitive~100-140[1]~12.92[2]~0.020[3]
H1650Exon 19 deletion, PTEN lossNegativePTEN loss-~9.7[4]~31.0[4]
H3255L858RNegativeTKI Sensitive---

Note: Direct comparative IC50 studies across a comprehensive panel of T790M-negative cell lines with varying resistance mechanisms are limited in the public domain. Data is compiled from multiple sources and may have been generated under different experimental conditions.

Clinical Efficacy in T790M-Negative Patients

Clinical trials have provided valuable insights into the efficacy of these agents in patients with T790M-negative NSCLC who have progressed on prior EGFR-TKI therapy.

TreatmentStudyObjective Response Rate (ORR) in T790M-Negative PatientsMedian Progression-Free Survival (PFS) in T790M-Negative Patients (months)
Rociletinib Phase 1/2 (NCT01526928)29% (95% CI, 8 to 51)[5]5.6[6]
TIGER-3 (NCT02322281)-4.1[7]
Osimertinib AURA Phase I21%[8]2.8[9]
TREM study28% (95% CI, 15 to 41)[8]5.1[8]
Gefitinib IMPRESS37% (vs 27.1% with placebo)[10]6.7 (vs 5.4 with placebo)[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

A representative protocol for determining the IC50 values of EGFR inhibitors in NSCLC cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with EGFR inhibitors.

Methodology:

  • Cell Seeding: NSCLC cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the EGFR inhibitors (e.g., rociletinib, osimertinib, gefitinib). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the drugs to exert their effects.[12]

  • MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours.[13][14]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 570 nm.[15]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Rociletinib Metabolism and IGF-1R Inhibition

Rociletinib is metabolized in vivo to compounds such as M502. This metabolite has been shown to inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (INSR).[1] Activation of the IGF-1R pathway is a known mechanism of resistance to EGFR inhibitors in T790M-negative NSCLC. By inhibiting this bypass pathway, rociletinib's metabolite M502 may contribute to its efficacy in this patient population.

Rociletinib_Metabolism_and_IGF1R_Pathway Rociletinib Rociletinib M502 M502 (Metabolite) Rociletinib->M502 Metabolism IGF1R_INSR IGF-1R / INSR M502->IGF1R_INSR Inhibits PI3K PI3K IGF1R_INSR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Metabolic activation of rociletinib to M502 and its inhibition of the IGF-1R/INSR pathway.

MET Amplification Bypass Pathway

Another significant mechanism of resistance in T790M-negative NSCLC is the amplification of the MET proto-oncogene. This leads to the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, independent of EGFR, thereby bypassing the inhibitory effects of EGFR TKIs.

MET_Amplification_Bypass_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET (Amplified) MET->PI3K Bypass Activation MET->RAS Bypass Activation EGFR_TKI EGFR TKI (e.g., Gefitinib) EGFR_TKI->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: MET amplification as a bypass track mechanism for resistance to EGFR TKIs.

Experimental Workflow for Efficacy Comparison

The following diagram outlines a typical workflow for comparing the efficacy of different EGFR TKIs in preclinical T790M-negative models.

Experimental_Workflow start Select T790M-Negative NSCLC Cell Lines (e.g., PC-9, H1650) culture Cell Culture and Maintenance start->culture treatment Treat with Rociletinib, Osimertinib, Gefitinib (Dose-Response) culture->treatment xenograft In Vivo Xenograft Model Studies (Optional) culture->xenograft viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (p-EGFR, p-AKT, p-ERK) treatment->western ic50 Calculate IC50 Values viability->ic50 conclusion Comparative Efficacy Conclusion ic50->conclusion pathway Analyze Downstream Signaling Inhibition western->pathway pathway->conclusion tumor_growth Measure Tumor Growth Inhibition xenograft->tumor_growth efficacy Compare In Vivo Efficacy tumor_growth->efficacy efficacy->conclusion

Caption: A generalized workflow for preclinical comparison of EGFR TKI efficacy.

Conclusion

This compound demonstrated anti-tumor activity in T790M-negative NSCLC models, likely through the inhibition of alternative resistance pathways such as IGF-1R signaling by its metabolite, M502. However, its efficacy in this patient population appears to be less pronounced than in T790M-positive settings. Comparative clinical data suggests that while rociletinib showed some benefit, other agents like osimertinib also have activity in T790M-negative disease. The development of rociletinib was ultimately discontinued, and osimertinib has become a key therapeutic agent for EGFR-mutated NSCLC. Understanding the diverse mechanisms of T790M-independent resistance remains crucial for the development of future targeted therapies.

References

A Head-to-Head In Vitro Comparison of Rociletinib and Gefitinib for Non-Small Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of rociletinib (a third-generation EGFR inhibitor) and gefitinib (a first-generation EGFR inhibitor), supported by experimental data and detailed methodologies.

Rociletinib was developed to target the T790M resistance mutation in the epidermal growth factor receptor (EGFR), a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib.[1][2] This guide delves into their in vitro performance, highlighting their differential efficacy against various EGFR mutations.

Quantitative Analysis: Inhibitory Potency

The in vitro efficacy of rociletinib and gefitinib has been evaluated using various non-small cell lung cancer (NSCLC) cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

DrugEGFR Mutation StatusCell LineAssay TypeIC50 (nM)Reference
Rociletinib L858R/T790M-Kinase Assay<0.51[1]
Wild-Type (WT)-Kinase Assay6[1]
L858R/T790M or Exon 19 del/T790MVarious NSCLCCellular Growth7-32[3]
Wild-Type (WT)Various NSCLCCellular Growth547-4,275[3]
Gefitinib L858R---
Exon 19 DeletionPC-9MTT AssaySensitive (IC50 not specified)[4]
T790M--Resistant[2]
Wild-Type (WT)A549MTT AssaySensitive (IC50 not specified)[4]

Note: Direct head-to-head IC50 values from a single study across a comprehensive panel of cell lines are limited. The data presented is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments used to evaluate and compare rociletinib and gefitinib.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the drugs on cancer cell lines.

  • Cell Seeding: Plate NSCLC cells (e.g., PC-9 for EGFR sensitizing mutation, H1975 for T790M resistance, A549 for wild-type) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of rociletinib or gefitinib for a specified period, typically 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of the compounds on EGFR kinase activity.

  • Reaction Setup: In a reaction buffer, combine recombinant human EGFR protein (wild-type or mutant) with a substrate peptide and ATP.

  • Inhibitor Addition: Add varying concentrations of rociletinib or gefitinib to the reaction mixture.

  • Kinase Reaction: Incubate the mixture to allow for the phosphorylation of the substrate by EGFR.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using methods like radioactivity (if using ³²P-ATP) or specific antibodies in an ELISA-based format.

  • Data Analysis: Determine the percentage of kinase inhibition relative to a no-inhibitor control and calculate the IC50 values.

Western Blot Analysis

This technique is used to assess the effect of the drugs on the EGFR signaling pathway.

  • Cell Lysis: After treating NSCLC cells with rociletinib or gefitinib for a specified time, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins like Akt, p-Akt, ERK, and p-ERK.

  • Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the changes in protein expression and phosphorylation levels in response to drug treatment.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the targeted signaling pathway and experimental workflows can aid in understanding the mechanisms of action and the research process.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Rociletinib Rociletinib Rociletinib->EGFR

Caption: EGFR signaling pathway and points of inhibition by gefitinib and rociletinib.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison CellLines Select NSCLC Cell Lines (WT, Sensitizing, T790M) Viability Cell Viability Assay (e.g., MTT) CellLines->Viability Western Western Blot Analysis CellLines->Western DrugPrep Prepare Serial Dilutions of Rociletinib & Gefitinib DrugPrep->Viability Kinase In Vitro Kinase Assay DrugPrep->Kinase DrugPrep->Western IC50 Determine IC50 Values Viability->IC50 Kinase->IC50 Signaling Analyze Downstream Signaling Effects Western->Signaling Comparison Head-to-Head Performance Comparison IC50->Comparison Signaling->Comparison

Caption: Workflow for the in vitro comparison of rociletinib and gefitinib.

Mechanism of Action and Resistance

Gefitinib, a first-generation TKI, reversibly binds to the ATP-binding site of the EGFR kinase domain, effectively inhibiting its activity in tumors with activating mutations such as exon 19 deletions or the L858R point mutation.[2] However, the acquisition of the T790M "gatekeeper" mutation sterically hinders the binding of gefitinib, leading to drug resistance.[2]

Rociletinib, a third-generation TKI, was designed to overcome this resistance. It forms a covalent bond with the C797 residue in the EGFR binding pocket, leading to irreversible inhibition.[3] This allows it to be effective against EGFR harboring both an activating mutation and the T790M resistance mutation. Importantly, rociletinib shows significantly less activity against wild-type EGFR, which can translate to a more favorable side-effect profile in a clinical setting.[3]

In vitro studies on rociletinib-resistant cell lines have shown that while the drug can still inhibit the phosphorylation of EGFR, resistance can emerge through the activation of bypass pathways, such as the AKT-mTOR pathway, which can promote cell survival independently of direct EGFR signaling.[5]

Conclusion

In vitro evidence demonstrates a clear differentiation in the activity profiles of rociletinib and gefitinib. Gefitinib is effective against NSCLC cells with sensitizing EGFR mutations but loses its efficacy in the presence of the T790M resistance mutation. Rociletinib, on the other hand, shows potent activity against T790M-positive cancer cells, highlighting its role as a targeted therapy for this resistant phenotype. The provided experimental protocols and workflows offer a framework for further comparative studies in the field of EGFR-targeted cancer therapies.

References

Comparison Guide: Validating the Covalent Binding Mechanism of Rociletinib Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of rociletinib hydrobromide's covalent binding mechanism with alternative Epidermal Growth Factor Receptor (EGFR) inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Introduction to EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the development and progression of various cancers, most notably non-small-cell lung cancer (NSCLC).[1][3] EGFR tyrosine kinase inhibitors (TKIs) have transformed the treatment landscape for EGFR-mutated cancers. These inhibitors can be broadly classified by their binding mechanism: reversible and irreversible (covalent).

  • First-Generation (Reversible) Inhibitors: Drugs like gefitinib and erlotinib bind non-covalently and reversibly to the ATP-binding site of EGFR.[4][5][6]

  • Second-Generation (Irreversible) Inhibitors: Afatinib, for example, forms a covalent bond with a cysteine residue in the ATP-binding site, leading to irreversible inhibition of both wild-type and mutant EGFR.[7]

  • Third-Generation (Irreversible) Inhibitors: Rociletinib and osimertinib were designed to selectively and irreversibly inhibit mutant forms of EGFR, particularly the T790M resistance mutation that often develops after treatment with first-generation TKIs, while sparing wild-type (WT) EGFR to reduce toxicity.[8][9][10]

This guide focuses on validating the covalent binding mechanism of rociletinib and comparing its performance with key reversible and irreversible alternatives.

Mechanism of Action: Rociletinib's Covalent Binding

Rociletinib is a 2,4-disubstituted pyrimidine compound designed as an irreversible EGFR inhibitor.[7] Its mechanism relies on the formation of a stable covalent bond within the ATP-binding pocket of the EGFR kinase domain.

The key structural feature enabling this is a Michael acceptor, an acrylamide group, which is an electrophilic moiety.[9][11] This group specifically targets the nucleophilic thiol group of the cysteine residue at position 797 (Cys797) of EGFR.[7][9][10] The binding process occurs in two steps:

  • Reversible Binding: Initially, rociletinib non-covalently docks into the ATP-binding site, guided by hydrogen bonding and hydrophobic interactions. The amino-pyrimidine core binds to the hinge residue Met793.[9]

  • Covalent Bond Formation: Once positioned correctly, the acrylamide warhead undergoes a Michael addition reaction with the Cys797 residue, forming a permanent covalent bond.[11] This irreversible binding permanently locks the inhibitor in place, leading to sustained blockade of EGFR signaling.

Rociletinib's selectivity for mutant EGFR (harboring L858R/T790M or exon 19 del/T790M mutations) over wild-type EGFR stems from the structural differences in the ATP-binding pocket. The T790M "gatekeeper" mutation involves the substitution of a smaller threonine residue with a larger, nonpolar methionine. Rociletinib's structure creates strong hydrophobic interactions with this methionine, leading to a higher affinity for the mutant receptor. In contrast, the interaction with the smaller threonine in wild-type EGFR is weaker, contributing to its selectivity.[9]

cluster_0 Rociletinib Covalent Binding rociletinib Rociletinib (with Acrylamide Group) reversible_complex Reversible Docking Complex rociletinib->reversible_complex egfr_mutant Mutant EGFR (T790M) with Cys797 egfr_mutant->reversible_complex covalent_bond Michael Addition Reaction reversible_complex->covalent_bond Proximity & Orientation inhibited_egfr Irreversibly Inhibited EGFR Signaling covalent_bond->inhibited_egfr Forms Covalent Bond with Cys797

Caption: Rociletinib's two-step covalent binding mechanism.

Comparison with Alternative EGFR Inhibitors

Rociletinib vs. Osimertinib (Irreversible Covalent Inhibitor)

Osimertinib is another third-generation, irreversible EGFR TKI and the current standard of care for T790M-positive NSCLC. Like rociletinib, it is a mono-anilino-pyrimidine compound that covalently binds to Cys797 in the ATP-binding site.[8][12] Both drugs were developed to be highly selective for T790M-mutant EGFR over wild-type EGFR.

While their core mechanism is similar, structural differences lead to variations in potency and selectivity. In preclinical enzyme assays, osimertinib showed approximately 200-fold greater potency against the L858R/T790M mutant than wild-type EGFR.[8] For rociletinib, this selectivity was reported to be around 22-fold.[7][9] A significant resistance mechanism for both drugs is the C797S mutation, where the cysteine is replaced by serine, preventing the covalent bond formation.[7][8]

Rociletinib vs. Gefitinib/Erlotinib (Reversible Inhibitors)

First-generation inhibitors like gefitinib and erlotinib function differently. They are ATP-competitive inhibitors that bind reversibly to the EGFR kinase domain.[4][5][13][14] Their binding is characterized by a dynamic equilibrium; the drug associates and dissociates from the receptor. This reversible nature means that high intracellular concentrations of ATP can compete with the inhibitor, potentially reducing its efficacy.

The key difference is the permanence of inhibition. Rociletinib's covalent bond leads to prolonged, irreversible inactivation of the receptor. In contrast, the inhibitory effect of gefitinib and erlotinib is dependent on maintaining a sufficient therapeutic concentration of the drug to outcompete ATP.[6] This fundamental difference in mechanism also underlies why the T790M mutation confers resistance to first-generation TKIs; it increases the receptor's affinity for ATP, making it harder for reversible inhibitors to compete.

cluster_1 Reversible vs. Irreversible Inhibition reversible Reversible Inhibition (e.g., Gefitinib) egfr EGFR ATP-Binding Site reversible->egfr Competes with ATP (Reversible) irreversible Irreversible Inhibition (e.g., Rociletinib) irreversible->egfr Binds Covalently (Irreversible) atp ATP atp->egfr Binds signaling_on Signaling Active egfr->signaling_on Activates signaling_off Signaling Blocked egfr->signaling_off Inhibits

Caption: Comparison of reversible and irreversible binding at the EGFR ATP-binding site.

Quantitative Data Comparison

The following table summarizes key inhibitory concentrations (IC₅₀) for rociletinib and its alternatives against various EGFR forms. Lower values indicate higher potency.

Compound Binding Mechanism EGFRL858R/T790M IC₅₀ (nM) EGFRWT IC₅₀ (nM) Selectivity Ratio (WT / Mutant)
Rociletinib Irreversible (Covalent)<0.51[9]6[9]~22[7][9]
Osimertinib Irreversible (Covalent)<15[8]480–1865[8]~200[8]
Gefitinib ReversibleHigh (Resistant)Low (Sensitive)N/A (Not selective for T790M)
Erlotinib ReversibleHigh (Resistant)Low (Sensitive)N/A (Not selective for T790M)

Experimental Validation Protocols

Validating the covalent binding of an inhibitor like rociletinib requires specific biochemical and biophysical techniques.

Mass Spectrometry (MS) for Adduct Confirmation

Principle: This is the most direct method to confirm covalent bond formation. Intact protein mass spectrometry is used to measure the precise molecular weight of the target protein (EGFR kinase domain) before and after incubation with the inhibitor. Covalent binding results in a predictable mass increase corresponding to the molecular weight of the inhibitor.

Experimental Protocol:

  • Protein Preparation: Express and purify the recombinant EGFR kinase domain (wild-type or mutant).

  • Incubation: Incubate the purified EGFR protein (e.g., 5-10 µM) with a molar excess of rociletinib (e.g., 50-100 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) for a defined period (e.g., 1-4 hours) at room temperature. Include a control sample with protein and vehicle (e.g., DMSO) only.

  • Sample Cleanup: Remove unbound inhibitor using a desalting column or size-exclusion chromatography to prevent ion suppression in the mass spectrometer.

  • Mass Analysis: Analyze the samples using high-resolution mass spectrometry, such as electrospray ionization time-of-flight (ESI-TOF).

  • Data Interpretation: Deconvolute the resulting spectra to determine the average mass of the protein. A mass shift in the rociletinib-treated sample equal to the mass of rociletinib confirms the formation of a 1:1 covalent adduct.

X-ray Crystallography

Principle: X-ray crystallography provides high-resolution, three-dimensional structural information of the inhibitor bound to its target protein. This can visualize the precise location of the covalent bond between the inhibitor and the specific amino acid residue (Cys797).

Experimental Protocol:

  • Protein Crystallization: Crystallize the EGFR kinase domain.

  • Soaking or Co-crystallization:

    • Soaking: Soak the pre-formed EGFR crystals in a solution containing rociletinib for a period to allow the inhibitor to diffuse in and bind.

    • Co-crystallization: Mix the EGFR protein with rociletinib prior to setting up crystallization trials.

  • X-ray Diffraction: Expose the inhibitor-bound crystals to a high-intensity X-ray beam.

  • Structure Determination: Collect the diffraction data and process it to solve the 3D structure.

  • Analysis: Analyze the resulting electron density map to confirm the presence of a continuous electron density between the acrylamide group of rociletinib and the sulfur atom of Cys797, providing definitive proof of the covalent linkage.

Washout Experiments

Principle: This biochemical assay demonstrates the irreversibility of binding. If an inhibitor binds covalently, its inhibitory effect will persist even after the unbound drug is removed from the system. Reversible inhibitors, in contrast, will dissociate, and enzyme activity will be restored.

Experimental Protocol:

  • Initial Inhibition: Incubate the EGFR kinase with rociletinib (and a reversible inhibitor as a control) to allow binding.

  • Washout Step: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a reaction mixture containing the enzyme's substrates (ATP and a peptide substrate). This dilution dramatically lowers the concentration of the unbound inhibitor.

  • Activity Measurement: Measure the kinase activity over time.

  • Result Interpretation:

    • Rociletinib (Irreversible): Kinase activity will remain suppressed, as the inhibitor is covalently bound and does not dissociate upon dilution.

    • Reversible Inhibitor: Kinase activity will gradually recover as the inhibitor dissociates from the enzyme's active site.

cluster_2 Experimental Workflow: Mass Spectrometry Validation start Purified EGFR Kinase Domain incubate Incubate with Rociletinib start->incubate cleanup Remove Unbound Inhibitor incubate->cleanup ms High-Resolution Mass Spectrometry cleanup->ms result Confirm Mass Shift (Covalent Adduct) ms->result

Caption: Workflow for validating covalent binding using mass spectrometry.

Conclusion

The covalent binding mechanism of this compound is a key feature that provides potent and sustained inhibition of mutant EGFR, particularly the T790M resistance mutation. This irreversible mechanism, mediated by the formation of a covalent bond with Cys797, distinguishes it from first-generation reversible inhibitors like gefitinib and erlotinib. While sharing a similar covalent mechanism with osimertinib, differences in chemical structure result in distinct selectivity and potency profiles. The validation of this covalent interaction is definitively achieved through a combination of experimental techniques, including mass spectrometry, X-ray crystallography, and washout assays, which together provide unequivocal evidence of its mechanism of action.

References

Safety Operating Guide

Personal protective equipment for handling Rociletinib hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Rociletinib Hydrobromide

Introduction

This compound is a potent, orally available, irreversible inhibitor of the epidermal growth factor receptor (EGFR). As a cytotoxic agent, it requires stringent handling protocols to minimize occupational exposure and ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to building a culture of safety and trust in the laboratory environment.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] As a cytotoxic compound, it should be handled with the assumption that it is potentially carcinogenic, mutagenic, and teratogenic. An official Occupational Exposure Limit (OEL) has not been established for this compound. Therefore, a conservative approach based on the precautionary principle is mandatory, treating it as a highly potent compound.

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of this compound.

PropertyValueReference
Chemical Name 2-Propenamide, N-[3-[[2-[[4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-, hydrobromide (1:1)[2]
Molecular Formula C₂₇H₂₉BrF₃N₇O₃[2]
Molecular Weight 636.46 g/mol [2]
CAS Number 1446700-26-0[2][3]
Appearance Light yellow to yellow solid[2]
Purity (HPLC) ≥98%[2]
Storage Conditions Solid: 4°C, sealed storage, away from moisture. In Solvent: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture).[2][4][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against exposure. The following PPE is mandatory when handling this compound in any form (solid or solution).

PPE CategorySpecificationRationale
Hand Protection Two pairs of chemotherapy-rated nitrile gloves. The outer glove should be worn over the gown cuff and changed regularly or upon contamination.Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Body Protection Disposable, solid-front, back-closing, impermeable gown with long sleeves and tight-fitting elastic or knit cuffs.Protects skin and personal clothing from contamination.
Eye & Face Protection ANSI-rated safety glasses with side shields or a full-face shield.Protects eyes and face from splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 respirator or higher is required when handling the powder outside of a certified containment system (e.g., fume hood).Prevents inhalation of aerosolized powder, which can cause respiratory irritation and systemic toxicity.

Standard Operating Procedure (SOP) for Safe Handling

This SOP provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • 1.1. Unpacking: Upon receipt, visually inspect the outer package for any signs of damage or leakage. If the package is compromised, implement the spill procedure immediately.

  • 1.2. Transport: Transport the sealed container in a secondary, shatterproof container to the designated storage area.

  • 1.3. Storage: Store this compound in a clearly labeled, designated, and secure location at 4°C, away from moisture.[2] The storage area should be restricted to authorized personnel.

Preparation and Handling (Solid Compound)
  • 2.1. Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood or a Class II Type B biological safety cabinet to prevent the generation of aerosols in the open lab.[6]

  • 2.2. Surface Preparation: Line the work surface of the fume hood with a disposable, plastic-backed absorbent pad. Change this pad after each procedure or in case of a spill.[6]

  • 2.3. Weighing:

    • Don all required PPE before entering the designated area.

    • Carefully open the container to avoid creating airborne dust.

    • Use dedicated spatulas and weigh boats.

    • Tare the balance with the weigh boat before adding the compound.

    • Slowly and carefully transfer the desired amount of powder.

    • Clean the spatula with a solvent-moistened wipe before removing it from the hood. Dispose of the wipe as cytotoxic waste.

    • Securely close the primary container.

  • 2.4. Post-Weighing Decontamination: After weighing, decontaminate the balance and surrounding surfaces with an appropriate cleaning solution (e.g., 10% bleach followed by a neutralizing agent like 70% ethanol).

Preparation of Solutions
  • 3.1. Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.

  • 3.2. Dissolution: Cap the vial or flask and mix using a vortex or sonicator within the fume hood until the solid is fully dissolved.

  • 3.3. Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase start Receive Compound inspect Inspect Package (Intact?) start->inspect spill1 Initiate Spill Procedure inspect->spill1 No store Store at 4°C in Designated Area inspect->store Yes don_ppe Don Full PPE store->don_ppe prep_surface Prepare Work Surface (Absorbent Pad) don_ppe->prep_surface weigh Weigh Solid Compound prep_surface->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Surfaces & Equipment experiment->decon dispose_waste Segregate & Dispose of Cytotoxic Waste decon->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End Procedure wash_hands->end

Caption: Workflow for Safe Handling of this compound.

Spill Management and Disposal Plan

Spill Management

A dedicated cytotoxic spill kit must be readily available in all areas where this compound is handled. In the event of a spill, follow these steps immediately:

  • Alert & Secure: Alert personnel in the immediate area and evacuate. Restrict access to the spill area.

  • Don PPE: Put on a full set of PPE from the spill kit, including a respirator, double gloves, a gown, and eye protection.[7]

  • Contain:

    • Liquid Spill: Cover the spill with absorbent pads from the spill kit, working from the outside in.

    • Solid Spill: Gently cover the spill with damp absorbent pads to avoid making the powder airborne.

  • Clean: Using the tools in the spill kit, carefully collect all contaminated materials (absorbent pads, broken glass) and place them into the designated cytotoxic waste bag.[7]

  • Decontaminate: Clean the spill area three times with an appropriate cleaning solution (e.g., detergent), followed by a final rinse.

  • Dispose: Seal the cytotoxic waste bag, wipe the exterior, and place it in a second cytotoxic waste bag (double bagging).[7] Dispose of it according to the disposal plan.

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

Spill Response Workflow

G cluster_type Spill Type spill Spill Occurs! alert Alert Others & Secure Area spill->alert don_ppe Don Full PPE (from Spill Kit) alert->don_ppe is_solid Solid or Liquid? don_ppe->is_solid cover_solid Gently cover with DAMP absorbent pads is_solid->cover_solid Solid cover_liquid Cover with DRY absorbent pads is_solid->cover_liquid Liquid collect Collect Contaminated Material into Waste Bag cover_solid->collect cover_liquid->collect decon Decontaminate Area (3x Wash-Rinse Cycle) collect->decon dispose Double-Bag & Dispose as Cytotoxic Waste decon->dispose report Report Spill to Supervisor & Safety Office dispose->report end End Response report->end

Caption: Emergency Procedure for a this compound Spill.

Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be segregated from regular laboratory trash.

  • Unused Compound: Dispose of as hazardous chemical waste according to institutional and local regulations.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, gowns, absorbent pads, vials, weigh boats) must be disposed of in designated, sealed, and clearly labeled cytotoxic waste containers.[8][9] These containers are typically color-coded (e.g., purple or yellow) for easy identification.[8]

  • Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a designated cytotoxic sharps container.[8][9]

  • Final Disposal: All cytotoxic waste must be handled and disposed of by a licensed hazardous waste contractor, typically via high-temperature incineration.[8] Follow all institutional, local, and national regulations for hazardous waste disposal.

References

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